Product packaging for Falecalcitriol(Cat. No.:CAS No. 83805-11-2)

Falecalcitriol

Cat. No.: B1672039
CAS No.: 83805-11-2
M. Wt: 524.6 g/mol
InChI Key: XPYGGHVSFMUHLH-UUSULHAXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Falecalcitriol is a synthetic analog of calcitriol, the active form of vitamin D3 . This compound is characterized by a higher potency in both in vivo and in vitro systems and a longer duration of action in vivo compared to native calcitriol . Its molecular formula is C27H38F6O3, with a molecular weight of 524.59 g·mol⁻¹ . As a vitamin D receptor (VDR) agonist, this compound's primary mechanism of action involves binding to the nuclear VDR . This binding induces conformational changes, allowing the receptor to form a heterodimer with the retinoid X receptor (RXR) . The complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating the transcription of genes involved in calcium and phosphate homeostasis . This action leads to increased intestinal absorption of calcium and phosphate, reduced renal excretion of these minerals, and modulation of bone metabolism . A key research application is its potent ability to suppress the synthesis and secretion of Parathyroid Hormone (PTH), making it a compound of significant interest for studies on secondary hyperparathyroidism, particularly in the context of chronic kidney disease . Clinical studies have shown that this compound can effectively reduce PTH levels in hemodialysis patients and has been compared favorably to other vitamin D analogs like alfacalcidol . This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38F6O3 B1672039 Falecalcitriol CAS No. 83805-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYGGHVSFMUHLH-UUSULHAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027560
Record name (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83805-11-2
Record name Falecalcitriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83805-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falecalcitriol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALECALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Falecalcitriol's Mechanism of Action in Secondary Hyperparathyroidism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), has emerged as a potent therapeutic agent for the management of SHPT. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and clinical efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of nephrology and endocrinology.

Introduction to this compound

This compound (1,25-dihydroxy-26,27-hexafluorovitamin D3) is a vitamin D analog designed to suppress PTH secretion with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to its parent compound, calcitriol.[1][2] Its structural modifications are intended to alter its binding affinity for the vitamin D receptor (VDR) and its pharmacokinetic profile, leading to a more favorable therapeutic window in the treatment of SHPT in patients with CKD.[1]

Molecular Mechanism of Action

The primary mechanism of action of this compound, like other vitamin D analogs, is mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2]

Vitamin D Receptor (VDR) Binding and Activation

This compound binds with high affinity to the VDR in the cytoplasm of target cells, including parathyroid chief cells.[2] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The this compound-VDR/RXR complex then translocates to the nucleus.

Regulation of Gene Transcription

Once in the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, and critically, the gene encoding PTH.

3.2.1 Suppression of Parathyroid Hormone (PTH) Gene Transcription

This compound suppresses the synthesis of PTH by directly inhibiting the transcription of the PTH gene. The VDR/RXR complex binds to a negative VDRE (nVDRE) in the PTH gene promoter. This interaction recruits a complex of corepressors, including histone deacetylase 2 (HDAC2), which leads to chromatin condensation and transcriptional repression of the PTH gene.

3.2.2 Upregulation of Vitamin D Receptor (VDR) and Calcium-Sensing Receptor (CaSR) Expression

This compound has been shown to upregulate the expression of its own receptor, the VDR, as well as the Calcium-Sensing Receptor (CaSR) in parathyroid cells. Increased VDR expression enhances the sensitivity of the parathyroid gland to this compound, creating a positive feedback loop. Upregulation of CaSR increases the sensitivity of the parathyroid cells to extracellular calcium, further contributing to the suppression of PTH secretion.

Signaling Pathways

The signaling cascade initiated by this compound in parathyroid cells is a multi-step process involving nuclear receptor activation and the modulation of gene expression.

Falecalcitriol_Signaling_Pathway This compound Signaling Pathway in Parathyroid Cells This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Nucleus Nucleus VDR_RXR->Nucleus Translocation nVDRE nVDRE (PTH Gene Promoter) VDR_RXR->nVDRE Binds CaSR_Gene CaSR Gene VDR_RXR->CaSR_Gene Activates Transcription VDR_Gene VDR Gene VDR_RXR->VDR_Gene Activates Transcription Corepressors Corepressors (e.g., HDAC2) nVDRE->Corepressors Recruits PTH_Gene PTH Gene Corepressors->PTH_Gene Inhibits Transcription PTH_mRNA PTH mRNA PTH_Gene->PTH_mRNA Transcription PTH Parathyroid Hormone (PTH) PTH_mRNA->PTH Translation CaSR_mRNA CaSR mRNA CaSR_Gene->CaSR_mRNA VDR_mRNA VDR mRNA VDR_Gene->VDR_mRNA CaSR_Protein CaSR Protein CaSR_mRNA->CaSR_Protein VDR_Protein VDR Protein VDR_mRNA->VDR_Protein CaSR_Protein->VDR Increases Sensitivity to Calcium VDR_Protein->VDR Upregulation

Caption: this compound signaling pathway in parathyroid cells.

Data Presentation

Clinical trials have demonstrated the efficacy of this compound in reducing PTH levels in patients with SHPT. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of this compound and Alfacalcidol on PTH Suppression in Hemodialysis Patients

ParameterThis compoundAlfacalcidolP-value
Percent Change in C-terminal PTH -7.89%+30.42%0.022
Percent Change in Intact PTH -4.39%+38.88%0.077
Percent Change in Mid-region PTH +3.68%+30.52%0.099

Data from a crossover comparative study in 25 hemodialysis patients. The dosage of both drugs was adjusted to maintain initial serum calcium levels.

Table 2: Comparison of Oral this compound and Intravenous Calcitriol on PTH and Bone Markers in Hemodialysis Patients

ParameterThis compound (Oral)Calcitriol (Intravenous)P-value
Change in Intact PTH (iPTH) (pg/mL) -200.1 ± 107.0-200.8 ± 114.90.9895
Change in Whole PTH (wPTH) (pg/mL) -137.1 ± 73.1-120.4 ± 81.10.5603
Change in Intact Osteocalcin No significant changeSignificant change-
Change in Cross-linked N-telopeptide of type I collagen No significant changeSignificant change-

Data from a randomized, 2x2 crossover trial in 21 hemodialysis patients over 12 weeks for each treatment.

Table 3: Long-term Efficacy of this compound in Hemodialysis Patients

ParameterOutcome
Duration of Treatment Up to 24 months
Effect on Intact PTH Maintained control of intact-PTH
Effect on Serum Ca x P, iP, and ALP No clear increase observed

Data from a clinical trial in hemodialysis patients with poorly controlled secondary hyperparathyroidism.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other vitamin D analogs.

Clinical Trial Protocol: Crossover Comparative Study of this compound and Alfacalcidol
  • Study Design: Unmasked crossover design with two drugs and two periods.

  • Patient Population: 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism and normal serum calcium levels.

  • Intervention:

    • Patients received daily oral doses of alfacalcidol during an 8-week observation period.

    • Subjects were then allocated into two groups for the crossover comparison of this compound and alfacalcidol.

    • The dosage of both drugs was adjusted to maintain the initial serum calcium levels.

  • Primary Efficacy Evaluation: Comparison of the percent change of serum biochemical parameters between the two drugs in the first period.

  • Biochemical Measurements: Serum levels of c-terminal PTH, intact PTH (iPTH), and mid-region PTH were measured.

Clinical Trial Protocol: Randomized Crossover Trial of Oral this compound and Intravenous Calcitriol
  • Study Design: Randomized, 2x2 crossover trial.

  • Patient Population: 21 hemodialysis patients with moderate to severe SHPT.

  • Intervention:

    • 12 weeks of treatment with oral this compound.

    • 12 weeks of treatment with intravenous calcitriol.

  • Primary Endpoint: Decrease in serum intact PTH (iPTH) level.

  • Secondary Endpoints: Changes in serum calcium (Ca), phosphate (P), and metabolic bone marker levels (intact osteocalcin and cross-linked N-telopeptide of type I collagen).

  • PTH Measurement: Serum iPTH and whole PTH (wPTH) levels were measured.

In Vitro Parathyroid Cell Proliferation and Apoptosis Assay
  • Cell Source: Freshly harvested parathyroid glands from normal dogs and hyperplastic and adenomatous glands from patients with secondary and primary hyperparathyroidism undergoing parathyroidectomy.

  • Treatment: Glands were cultured with varying concentrations of calcitriol (10⁻¹⁰ to 10⁻⁷ M) for 24 hours.

  • Cell Cycle Analysis: Flow cytometry was used to quantify the cell cycle distribution of parathyroid cells.

  • Apoptosis Evaluation: Apoptosis was assessed by DNA electrophoresis, light microscopy, and electron microscopy.

Intact PTH Immunoassay Methodology
  • Principle: Second-generation immunoassays for intact PTH (iPTH) are typically two-site "sandwich" assays. These assays utilize two different antibodies that bind to distinct epitopes on the PTH molecule (e.g., N-terminal and C-terminal regions).

  • Common Methods:

    • Immunoradiometric Assay (IRMA): One antibody is labeled with a radioisotope (e.g., ¹²⁵I). The amount of radioactivity in the resulting sandwich complex is proportional to the PTH concentration.

    • Enzyme-Linked Immunosorbent Assay (ELISA)/Enzyme Immunoassay (EIA): One antibody is conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal intensity is proportional to the PTH concentration.

    • Electrochemiluminescence Immunoassay (ECLIA): This method uses antibodies labeled with a ruthenium complex that emits light upon electrochemical stimulation. The light signal is proportional to the PTH concentration.

  • Sample Type: EDTA plasma is generally the preferred sample type for PTH measurement as PTH is more stable in plasma than in serum.

Experimental_Workflow Drug Development Workflow for a Vitamin D Analog in SHPT cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_postmarket Post-Marketing invitro In Vitro Studies (Parathyroid Cell Cultures) binding VDR Binding Assays (Affinity, Specificity) invitro->binding animal Animal Models of SHPT (e.g., Rat Models) binding->animal phase1 Phase I Trials (Safety, Pharmacokinetics) animal->phase1 IND Submission phase2 Phase II Trials (Dose-Finding, Efficacy) phase1->phase2 phase3 Phase III Trials (Comparative Efficacy, Safety) phase2->phase3 phase4 Phase IV Studies (Long-term Safety, Outcomes) phase3->phase4 NDA Approval

Caption: A generalized workflow for the development of a vitamin D analog for SHPT.

Conclusion

This compound is a potent vitamin D analog that effectively suppresses PTH secretion in patients with secondary hyperparathyroidism. Its mechanism of action is centered on its high-affinity binding to the Vitamin D Receptor and subsequent modulation of gene transcription, leading to the inhibition of PTH synthesis and an increased sensitivity of the parathyroid gland to calcium. Clinical data demonstrates its efficacy in reducing PTH levels, comparable to intravenous calcitriol, with a favorable safety profile regarding serum calcium and phosphate levels. Further research into the long-term effects of this compound on bone metabolism and cardiovascular outcomes will continue to define its role in the management of CKD-MBD.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Falecalcitriol's Effect on Calcium and Phosphate Homeostasis

Executive Summary

This compound (1,25-dihydroxy-26,26,26,27,27,27-hexafluorovitamin D3) is a potent synthetic analog of calcitriol, the active form of vitamin D3.[1] It is primarily utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and for conditions like osteoporosis.[1][2] this compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that governs the expression of numerous genes integral to mineral metabolism.[1][3] Its primary actions include enhancing intestinal absorption and renal reabsorption of calcium and phosphate, suppressing parathyroid hormone (PTH) synthesis and secretion, and modulating bone turnover. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on key homeostatic parameters, and the experimental methodologies used for its evaluation.

Mechanism of Action and Signaling Pathway

This compound's biological activity is mediated through its high-affinity binding to the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor present in various tissues, including the intestines, kidneys, parathyroid glands, and bone.

The key steps in its mechanism are:

  • VDR Binding: this compound binds to the VDR in the cytoplasm of target cells.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR).

  • Nuclear Translocation & VDRE Interaction: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Gene Transcription Modulation: The complex then recruits coactivator or corepressor proteins, which modifies the transcription of genes involved in calcium and phosphate transport and metabolism.

Key Physiological Effects:

  • Intestine: Upregulates the expression of genes for calcium channels (like TRPV6) and calcium-binding proteins (like calbindin-D9k), leading to increased intestinal absorption of calcium and phosphate.

  • Kidney: Enhances the reabsorption of calcium and phosphate in the renal tubules, thereby reducing their excretion.

  • Parathyroid Gland: Directly suppresses the transcription of the pre-pro-PTH gene, leading to a significant reduction in PTH synthesis and secretion. It also increases the expression of the calcium-sensing receptor (CaSR), making the parathyroid gland more sensitive to circulating calcium levels.

  • Bone: Modulates bone metabolism by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It can stimulate the expression of RANKL in osteoblasts, which promotes osteoclast differentiation, releasing calcium and phosphate from bone to maintain serum levels. It also promotes the maturation of osteoblasts for bone mineralization.

Falecalcitriol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Intestinal, Parathyroid) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Physiological_Effects Physiological Effects This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Intestine Intestine: ↑ Ca/P Absorption Gene_Transcription->Intestine Kidney Kidney: ↑ Ca/P Reabsorption Gene_Transcription->Kidney Parathyroid Parathyroid Gland: ↓ PTH Synthesis Gene_Transcription->Parathyroid Bone Bone: Modulates Turnover Gene_Transcription->Bone

Caption: this compound's intracellular signaling pathway. (Max Width: 760px)

Quantitative Data on Homeostatic Effects

Clinical studies have quantified the effects of this compound on key biochemical markers of calcium and phosphate homeostasis, often in comparison to other vitamin D analogs.

Table 1: Comparative Effects of this compound vs. Calcitriol on PTH and Minerals

Data from a 12-week randomized, crossover trial in 21 hemodialysis patients with SHPT.

ParameterThis compound (Oral)Calcitriol (Intravenous)P-value
Change in iPTH (pg/mL) -200.1 ± 107.0-200.8 ± 114.90.9895
Change in wPTH (pg/mL) -137.1 ± 73.1-120.4 ± 81.10.5603
Serum Calcium (mg/dL) ComparableComparableN/S
Serum Phosphate (mg/dL) ComparableComparableN/S
Hypercalcemia Events Similar FrequencySimilar FrequencyN/S
Hyperphosphatemia Events Similar FrequencySimilar FrequencyN/S

iPTH: intact Parathyroid Hormone; wPTH: whole Parathyroid Hormone; N/S: Not Significant.

Table 2: Comparative Effects of this compound vs. Alfacalcidol on PTH

Data from a crossover comparative study in 25 hemodialysis patients with SHPT.

Parameter (% Change)This compoundAlfacalcidolP-value
c-terminal PTH -7.89%+30.42%0.022
intact PTH (iPTH) -4.39%+38.88%0.077
midregion PTH +3.68%+30.52%0.099

Dosages were adjusted to maintain stable serum calcium levels.

Table 3: Effects of Calcitriol on Bone Turnover Markers (for comparison)

Data from a 48-week randomized controlled trial in 127 patients with Type 2 Diabetes and Stage 3 CKD.

ParameterMean Between-Group Difference (Calcitriol vs. Placebo)
iPTH (pg/mL) -27.8
FGF-23 (pg/mL) +30.6
CTX (μg/L) -0.12
OCN (ng/mL) -4.03

CTX: C-terminal telopeptide of type I collagen (resorption marker); OCN: Osteocalcin (formation marker); FGF-23: Fibroblast Growth Factor 23.

Experimental Protocols and Methodologies

The evaluation of this compound involves a range of in vivo and in vitro methodologies.

In Vivo Clinical Trial Protocol: Randomized Crossover Study

This protocol is based on a study comparing oral this compound and intravenous calcitriol.

  • Objective: To compare the efficacy and safety of oral this compound with intravenous calcitriol in suppressing PTH in hemodialysis patients with SHPT.

  • Study Design: A randomized, 2x2 crossover trial.

  • Participants: 21 hemodialysis patients with moderate to severe SHPT.

  • Procedure:

    • Washout Period: Patients discontinue any existing vitamin D therapy.

    • Randomization: Patients are randomly assigned to one of two treatment sequences:

      • Sequence A: this compound for 12 weeks, followed by calcitriol for 12 weeks.

      • Sequence B: Calcitriol for 12 weeks, followed by this compound for 12 weeks.

    • Treatment Periods: Each treatment phase lasts for 12 weeks. Doses are adjusted based on serum calcium and PTH levels.

    • Data Collection: Blood samples are collected at baseline and at regular intervals to measure serum intact PTH (iPTH), whole PTH (wPTH), calcium, phosphate, and bone metabolic markers (e.g., osteocalcin, NTx).

  • Endpoints:

    • Primary: Decrease in serum iPTH levels.

    • Secondary: Changes in serum calcium, phosphate, Ca x P product, and bone markers; incidence of hypercalcemia and hyperphosphatemia.

  • Statistical Analysis: Comparison of changes in endpoints between the two treatment periods using appropriate statistical tests for crossover designs.

Clinical_Trial_Workflow cluster_sequence_A Sequence A cluster_sequence_B Sequence B start Patient Screening (HD patients with SHPT) enrollment Enrollment & Consent start->enrollment washout Washout Period (Discontinue Vitamin D) enrollment->washout randomization Randomization washout->randomization A1 Period 1 (12 wks) This compound randomization->A1 B1 Period 1 (12 wks) Calcitriol randomization->B1 A2 Period 2 (12 wks) Calcitriol A1->A2 Crossover data_collection Data Collection (Baseline, 4, 8, 12 wks) - PTH, Ca, P - Bone Markers A2->data_collection B2 Period 2 (12 wks) This compound B1->B2 Crossover B2->data_collection analysis Statistical Analysis (Crossover Design) data_collection->analysis end Conclusion analysis->end Homeostasis_Feedback_Loop This compound This compound Administration PTH Parathyroid Hormone (PTH) This compound->PTH Suppresses (-) Intestine Intestinal Absorption This compound->Intestine Stimulates (+) Bone Bone Resorption PTH->Bone Stimulates (+) sCa Serum Calcium (Ca) sCa->PTH Suppresses (-) (via CaSR) sP Serum Phosphate (P) Intestine->sCa Increases Intestine->sP Increases Bone->sCa Increases

References

Falecalcitriol's High-Affinity Binding to the Vitamin D Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Falecalcitriol to the Vitamin D Receptor (VDR), tailored for researchers, scientists, and professionals in drug development. This compound, a synthetic analog of calcitriol (the active form of Vitamin D3), demonstrates a superior potency and extended duration of action, positioning it as a significant compound in therapeutic applications related to calcium and phosphate metabolism.[1][2][3]

Core Mechanism of Action

This compound exerts its biological effects by binding with high affinity to the Vitamin D Receptor, a nuclear receptor that governs the expression of a multitude of genes integral to calcium and phosphate homeostasis.[3] This high-affinity interaction initiates a series of molecular events, beginning with a conformational change in the VDR. This alteration facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The resultant VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes responsible for intestinal calcium and phosphate absorption, renal reabsorption, and bone metabolism.[4]

Quantitative Analysis of VDR Binding Affinity

CompoundVDR Binding AffinityPotencyKey Characteristics
This compound High AffinityHigher potency than calcitriolSynthetic analog of calcitriol with a longer duration of action in vivo.
Calcitriol High Affinity (Kd ≈ 0.1 nM)Potent endogenous agonistThe biologically active form of vitamin D3.

VDR Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., Calbindin, CYP24A1) mRNA->Protein Translation Response Biological Response Protein->Response VDR_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Source (e.g., Nuclear Extract with VDR) D Incubate Receptor, Radioligand, and Unlabeled Ligand (Competitor) A->D B Prepare Radioligand (e.g., [3H]-Calcitriol) B->D C Prepare Unlabeled Ligands (this compound, Calcitriol Standards) C->D E Separate Bound from Free Radioligand (e.g., Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 and Ki Determination) F->G

References

In Vitro Effects of Falecalcitriol on Bone-Forming and Resorbing Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol (1,25-dihydroxy-26,27-hexafluoro-vitamin D3) is a synthetic analog of calcitriol, the biologically active form of vitamin D3. It exhibits a higher potency and longer half-life compared to its natural counterpart, making it a subject of significant interest in the context of bone metabolism and the treatment of bone disorders such as secondary hyperparathyroidism and osteoporosis. This technical guide provides a comprehensive overview of the in vitro effects of this compound on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

This document summarizes the key cellular and molecular responses to this compound, including its influence on cell proliferation, differentiation, and the expression of critical signaling molecules. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the pertinent signaling pathways and experimental workflows.

Disclaimer: While this compound is a potent analog of calcitriol, a significant portion of the detailed in vitro quantitative data publicly available is for calcitriol. The data presented herein for calcitriol is considered a close proxy for the effects of this compound, which is expected to induce similar but more potent responses.

Effects on Osteoblasts (Bone-Forming Cells)

This compound, acting through the vitamin D receptor (VDR), plays a crucial role in osteoblast differentiation and function. Upon binding to the VDR in osteoblasts, this compound modulates the transcription of various genes that are essential for bone formation and mineralization.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of calcitriol on key markers of osteoblast activity in vitro. It is anticipated that this compound would exhibit similar effects at lower concentrations due to its higher potency.

Table 1: Effect of Calcitriol on Osteoblast Proliferation

Concentration (nM)Cell Proliferation (% of Control)Time PointCell TypeReference
0.1~140%24 and 48 hoursRat bone marrow-derived osteoblast-like cells[1][2]
1Increased24 and 48 hoursRat bone marrow-derived osteoblast-like cells[1]
10Decreased24 and 48 hoursRat bone marrow-derived osteoblast-like cells[1]
20Decreased24 and 48 hoursRat bone marrow-derived osteoblast-like cells[1]
40Decreased24 and 48 hoursRat bone marrow-derived osteoblast-like cells
60~25% (males), ~6% (females)24 and 48 hoursRat bone marrow-derived osteoblast-like cells

Table 2: Effect of Calcitriol on Osteoblast Differentiation Markers

Concentration (mol/L)Alkaline Phosphatase (ALP) ActivityMineralization (Calcium Deposition)Osteocalcin SecretionCell TypeReference
10⁻⁹IncreasedIncreasedIncreasedNeonatal mouse calvariae
10⁻⁸Significantly IncreasedSignificantly IncreasedSignificantly IncreasedNeonatal mouse calvariae
10⁻⁸No significant effectIncreasedIncreasedPrimary human osteoblasts
10⁻⁷IncreasedIncreasedIncreasedPrimary human osteoblasts
10⁻⁶IncreasedIncreasedIncreasedPrimary human osteoblasts
Experimental Protocols

This protocol outlines a method to assess the effect of this compound on the proliferation of osteoblast-like cells.

  • Cell Seeding: Seed primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well in complete culture medium (e.g., α-MEM with 10% FBS).

  • Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This protocol is for assessing the induction of mineralization, a late marker of osteoblast differentiation.

  • Cell Seeding: Plate primary osteoblasts or mesenchymal stem cells in a 24-well plate at a density of 2 x 10⁴ cells/well in osteogenic induction medium (complete culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

  • Treatment: Add various concentrations of this compound or a vehicle control to the osteogenic medium.

  • Culture and Medium Change: Culture the cells for 14-21 days, changing the medium with fresh treatment every 2-3 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Effects on Osteoclasts (Bone-Resorbing Cells)

This compound has a complex, biphasic effect on osteoclasts. It can indirectly promote osteoclastogenesis by stimulating osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL). However, it can also directly inhibit the commitment of osteoclast precursors.

Quantitative Data Summary

The following tables summarize the in vitro effects of calcitriol on osteoclast formation and the expression of key regulatory molecules. This compound is expected to have more potent effects.

Table 3: Effect of Calcitriol on Osteoclast Formation (TRAP-positive multinucleated cells)

ConditionTRAP+ MNCs/wellNotesCell TypeReference
Control (M-CSF + RANKL)Baseline-Mouse bone marrow macrophages
+ Calcitriol (10⁻⁸ M, pretreatment)DecreasedInhibits osteoclast lineage commitmentMouse bone marrow macrophages
+ Calcitriol (10⁻⁷ M, pretreatment)DecreasedInhibits osteoclast lineage commitmentMouse bone marrow macrophages
+ Calcitriol (10⁻⁶ M, pretreatment)DecreasedInhibits osteoclast lineage commitmentMouse bone marrow macrophages
+ Calcitriol (10⁻⁸ M, added after RANKL)IncreasedPromotes maturation of committed precursorsMouse bone marrow macrophages

Table 4: Effect of Calcitriol on RANKL and OPG mRNA Expression in Osteoblasts

Concentration (mol/L)RANKL mRNA ExpressionOPG mRNA ExpressionRANKL/OPG RatioCell TypeReference
10⁻⁸IncreasedNo significant change / Slight DecreaseIncreasedHuman periodontal ligament cells
10⁻⁷IncreasedNo significant change / Slight DecreaseIncreasedMurine osteoblasts
10⁻⁶IncreasedNo significant change / Slight DecreaseIncreasedMurine osteoblasts
Experimental Protocols

This protocol describes the generation of osteoclasts from bone marrow macrophages and the assessment of this compound's effect.

  • Isolation of Precursors: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.

  • Osteoclast Differentiation: Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well. Culture them in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

  • Treatment: Add different concentrations of this compound to the culture medium at the beginning of the differentiation process (to assess effects on commitment) or after 3 days (to assess effects on maturation).

  • Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh treatment every 2 days.

  • TRAP Staining: Fix the cells with 4% paraformaldehyde and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

This assay measures the functional activity of mature osteoclasts.

  • Cell Seeding on Substrate: Seed BMMs on bone slices or calcium phosphate-coated plates and differentiate them into mature osteoclasts as described in the osteoclastogenesis assay.

  • Treatment: Treat the mature osteoclasts with various concentrations of this compound for 48-72 hours.

  • Cell Removal: Remove the cells from the substrate by treatment with bleach or sonication.

  • Visualization of Pits: Stain the resorption pits with Coomassie brilliant blue or view under a scanning electron microscope.

  • Quantification: Quantify the resorbed area per bone slice or well using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

Falecalcitriol_Signaling cluster_extracellular Extracellular cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_RXR_inactive VDR-RXR (inactive) This compound->VDR_RXR_inactive Binds VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Translocates to Nucleus & Binds Gene_Transcription Gene Transcription VDRE->Gene_Transcription RANKL_mRNA RANKL mRNA Gene_Transcription->RANKL_mRNA Upregulates OPG_mRNA OPG mRNA Gene_Transcription->OPG_mRNA Downregulates Osteocalcin_mRNA Osteocalcin mRNA Gene_Transcription->Osteocalcin_mRNA Upregulates ALP_mRNA ALP mRNA Gene_Transcription->ALP_mRNA Upregulates

Caption: this compound signaling in osteoblasts.

Experimental Workflows

Osteoblast_Differentiation_Workflow start Start: Isolate Mesenchymal Stem Cells or Osteoblasts seed_cells Seed cells in multi-well plates start->seed_cells add_osteo_medium Add Osteogenic Medium (+ Ascorbic Acid, β-Glycerophosphate) seed_cells->add_osteo_medium add_this compound Add this compound (various concentrations) add_osteo_medium->add_this compound culture Culture for 14-21 days (change medium every 2-3 days) add_this compound->culture fix_cells Fix cells with 4% PFA culture->fix_cells stain_cells Stain with Alizarin Red S fix_cells->stain_cells analyze Analyze Mineralization (Microscopy & Quantification) stain_cells->analyze

Caption: Osteoblast differentiation assay workflow.

Osteoclastogenesis_Workflow start Start: Isolate Bone Marrow Macrophages (BMMs) seed_cells Seed BMMs in multi-well plates start->seed_cells add_mcsf_rankl Add M-CSF and RANKL seed_cells->add_mcsf_rankl add_this compound Add this compound (various concentrations) add_mcsf_rankl->add_this compound culture Culture for 5-7 days (change medium every 2 days) add_this compound->culture fix_cells Fix cells with 4% PFA culture->fix_cells stain_cells TRAP Staining fix_cells->stain_cells analyze Count TRAP+ Multinucleated Cells stain_cells->analyze

Caption: Osteoclastogenesis assay workflow.

Conclusion

This compound demonstrates potent and complex effects on both bone-forming osteoblasts and bone-resorbing osteoclasts in vitro. Its primary mechanism of action is through the VDR, leading to the modulation of gene expression that favors osteoblast differentiation and function. While it can indirectly promote osteoclastogenesis through the upregulation of RANKL in osteoblasts, there is also evidence for a direct inhibitory effect on the commitment of osteoclast precursors. The net effect of this compound on bone remodeling is a result of the intricate balance between these anabolic and anti-resorptive actions. Further in vitro studies directly comparing this compound with calcitriol are warranted to fully elucidate its precise dose-dependent effects and to optimize its therapeutic potential for the treatment of bone diseases. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

Falecalcitriol: A Technical Guide to its Potential Applications in Osteoporosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), has emerged as a compound of significant interest in the field of osteoporosis research.[1][2] Its structural modifications are designed to enhance its therapeutic potential while potentially mitigating some of the side effects associated with calcitriol, such as hypercalcemia.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on bone metabolism, and detailed experimental protocols for its investigation in the context of osteoporosis.

Mechanism of Action

This compound exerts its effects primarily through its high-affinity binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in calcium and bone homeostasis.[1] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression.

The primary actions of this compound relevant to osteoporosis include:

  • Enhanced Intestinal Calcium Absorption: this compound upregulates the expression of genes encoding for calcium-binding proteins, such as calbindin, in the intestinal epithelium. This leads to more efficient absorption of dietary calcium, a critical component for bone mineralization.

  • Regulation of Bone Remodeling: this compound modulates the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. It has been shown to promote the maturation and mineralization of osteoblasts. While it can also stimulate osteoclast differentiation, its net effect in certain pathological contexts like secondary hyperparathyroidism is a reduction in bone resorption markers.

  • Suppression of Parathyroid Hormone (PTH): By increasing serum calcium levels, this compound indirectly suppresses the secretion of PTH from the parathyroid glands. Elevated PTH is a key driver of bone resorption in osteoporosis.

Signaling Pathways

The cellular effects of this compound are mediated through a complex signaling cascade initiated by the activation of the VDR. A crucial aspect of this pathway in bone is its interaction with the RANKL/OPG system, a key regulator of osteoclastogenesis.

Falecalcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Osteoblast cluster_nucleus Nucleus cluster_osteoclast_precursor Osteoclast Precursor This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to RANKL_Gene RANKL Gene VDRE->RANKL_Gene Upregulates OPG_Gene OPG Gene VDRE->OPG_Gene Modulates RANKL_mRNA RANKL mRNA RANKL_Gene->RANKL_mRNA Transcription OPG_mRNA OPG mRNA OPG_Gene->OPG_mRNA Transcription RANKL RANKL RANKL_mRNA->RANKL Translation OPG OPG OPG_mRNA->OPG Translation RANK RANK RANKL->RANK Binds OPG->RANKL Inhibits Differentiation Osteoclast Differentiation & Activation RANK->Differentiation

Fig. 1: this compound-VDR signaling in osteoblasts and its effect on osteoclastogenesis.

Preclinical and Clinical Data

While extensive quantitative data specifically for this compound in osteoporosis is still emerging, studies on calcitriol and other potent vitamin D analogs like eldecalcitriol provide valuable insights into its potential efficacy.

Preclinical Data (Ovariectomized Rat Model)

The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis. Studies with calcitriol and alfacalcidol in this model have demonstrated significant effects on bone health.

ParameterTreatment GroupChange from OVX ControlReference
Bone Mineral Density (BMD) Calcitriol (135 pmol/day)Corrected bone loss
Alfacalcidol (0.1 µg/kg/day)Increased cancellous bone volume to sham levels
Bone Formation Rate (BFR/BS) Alfacalcidol (0.1 µg/kg/day)Significantly increased
Osteoclast Surface (Oc.S/BS) Alfacalcidol (0.1 µg/kg/day)Significantly decreased
Serum Osteocalcin Alfacalcidol (all doses)Increased
Clinical Data

Clinical trials with vitamin D analogs have shown promise in the treatment of osteoporosis.

ParameterDrug (Dosage)Study PopulationKey FindingReference
Vertebral Fracture Incidence Eldecalcitriol (0.75 µ g/day )Osteoporotic patients26% reduction compared to alfacalcidol
Wrist Fracture Incidence Eldecalcitriol (0.75 µ g/day )Osteoporotic patients71% reduction compared to alfacalcidol
Lumbar Spine BMD Alfacalcidol (1 µ g/day ) + CalciumPostmenopausal women+2.87% at 18 months
Bone Resorption Marker (NTX) Eldecalcitriol (1 µ g/day )Osteoporotic patients~19% decrease from baseline
Serum Calcium Eldecalcitriol (0.75 µ g/day )Osteoporotic patientsIncreased in 21% of patients

Experimental Protocols

In Vivo Ovariectomized (OVX) Rat Model

This model is the gold standard for studying postmenopausal osteoporosis.

OVX_Rat_Model_Workflow Start Select Female Sprague-Dawley Rats (3-6 months old) OVX Bilateral Ovariectomy (OVX Group) or Sham Surgery (Sham Group) Start->OVX Recovery Post-operative Recovery (1-2 weeks) OVX->Recovery Treatment Initiate Treatment: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Alendronate) Recovery->Treatment Monitoring Monitor Body Weight and Health Status (Weekly) Treatment->Monitoring Endpoint Euthanasia and Tissue Collection (e.g., after 12 weeks) Monitoring->Endpoint Analysis Analysis: - Serum Biomarkers - Bone Densitometry (DXA) - Bone Histomorphometry - Biomechanical Testing Endpoint->Analysis Osteoblast_Differentiation_Workflow Start Culture Human Osteoblast-like Cells (e.g., Saos-2, MG-63) or Primary Osteoblasts Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with Osteogenic Medium containing: - Vehicle Control - this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) - Positive Control (e.g., Dexamethasone) Seeding->Treatment Incubation Incubate for 7-21 days, changing medium every 2-3 days Treatment->Incubation ALP_Assay Alkaline Phosphatase (ALP) Activity Assay (Day 7-14) Incubation->ALP_Assay Mineralization_Assay Alizarin Red S Staining for Mineralization (Day 14-21) Incubation->Mineralization_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for RUNX2, ALP, OCN) (various time points) Incubation->Gene_Expression

References

Investigating the Anti-Proliferative Effects of Falecalcitriol in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is characterized by its higher potency and longer duration of action. While extensively studied for its role in calcium and phosphate metabolism, its anti-proliferative effects against various malignancies are an area of growing interest. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and available data regarding the anti-cancer properties of this compound and its analogs. Due to the limited availability of public data specifically on this compound's anti-proliferative activity in cancer cell lines, this guide leverages the extensive research on its closely related and less potent counterpart, calcitriol, as well as other synthetic analogs like Paricalcitol, to infer and contextualize its potential efficacy. This document details the underlying signaling pathways, offers standardized protocols for key in vitro assays, and presents quantitative data from studies on vitamin D analogs to equip researchers with the necessary information to investigate this compound as a potential anti-cancer agent.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic analog of calcitriol, the biologically active form of vitamin D3.[1] Its chemical modifications result in a higher potency and a longer half-life compared to endogenous calcitriol.[2] The primary mechanism of action for this compound, like other vitamin D compounds, is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3]

Upon binding to the VDR, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This regulation of gene expression is central to the anti-proliferative, pro-differentiative, and pro-apoptotic effects observed in cancer cells.[4]

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound and its analogs are a consequence of their ability to modulate several key signaling pathways implicated in cancer progression.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is the principal mediator of this compound's anti-cancer effects. Activation of VDR signaling leads to the regulation of genes involved in cell cycle control, apoptosis, and differentiation.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound VDR_inactive VDR (inactive) This compound->VDR_inactive Binds VDR_active VDR (active) VDR_inactive->VDR_active Activation RXR_inactive RXR (inactive) RXR_active RXR (active) VDR_RXR_complex VDR-RXR Complex VDR_active->VDR_RXR_complex Heterodimerizes with RXR_active->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Target_Genes Target Gene Transcription VDRE->Target_Genes Modulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Differentiation Differentiation Target_Genes->Differentiation

Caption: VDR Signaling Pathway Activated by this compound.

Other Implicated Signaling Pathways

Beyond the canonical VDR pathway, this compound and its analogs influence other critical cancer-related signaling cascades:

  • Wnt/β-catenin Pathway: In colorectal cancer cells, calcitriol has been shown to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and stemness. This is achieved, in part, by promoting the expression of E-cadherin, which sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent activation of target genes.

  • Hedgehog Signaling: Calcitriol can inhibit the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma. This inhibition contributes to the anti-tumor effects by promoting differentiation.

  • Prostaglandin Pathway: In prostate cancer cells, calcitriol has been demonstrated to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, and upregulate the expression of 15-prostaglandin dehydrogenase (15-PGDH), which inactivates prostaglandins. By modulating this pathway, calcitriol can reduce the proliferative stimulus of prostaglandins.

Quantitative Data on Anti-Proliferative Effects

Table 1: IC50 Values of Calcitriol and its Analogs in Various Cancer Cell Lines
CompoundCancer TypeCell LineIC50 (µM)Reference
CalcitriolBreast CancerT47D0.05 - 0.25
CalcitriolBreast CancerMCF-70.05 - 0.25
CalcitriolBreast CancerMDA-MB-2310.05 - 0.25
CalcitriolMelanomaB16-F100.244
CalcitriolCervical CancerHeLa0.19
CalcitriolBreast CancerMCF-70.17
ParicalcitolLeukemiaHL-600.03
ParicalcitolLeukemiaU9370.04
AlfacalcidolColorectal CancerCaCo II4 - 200
AlfacalcidolBreast CancerMCF-74.35

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • This compound (and/or analogs)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., ethanol or DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Treatment Add this compound Dilutions Incubate_24h_1->Add_Treatment Incubate_Treatment Incubate (24-72h) Add_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT Cell Proliferation Assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start Harvest_Cells Harvest Treated and Control Cells Start->Harvest_Cells Wash_PBS Wash with Cold PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in 70% Cold Ethanol Wash_PBS->Fix_Ethanol Incubate_Fix Incubate at -20°C Fix_Ethanol->Incubate_Fix Wash_Stain Wash and Resuspend in PI/RNase A Solution Incubate_Fix->Wash_Stain Incubate_Stain Incubate in Dark Wash_Stain->Incubate_Stain Flow_Cytometry Analyze on Flow Cytometer Incubate_Stain->Flow_Cytometry Analyze_Histograms Analyze DNA Content Histograms Flow_Cytometry->Analyze_Histograms End End Analyze_Histograms->End

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Western Blotting for VDR Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of the VDR signaling pathway.

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VDR, anti-RXR, anti-p21, anti-p27, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound, a potent analog of calcitriol, holds significant promise as an anti-proliferative agent in various cancer cell lines. Its mechanism of action, primarily through the VDR signaling pathway, leads to cell cycle arrest, apoptosis, and differentiation. While direct quantitative data on this compound's efficacy is still emerging, the extensive research on calcitriol and other analogs strongly supports its potential for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anti-cancer effects of this compound and elucidate its precise molecular mechanisms. Future studies focusing on generating specific IC50 values for this compound across a diverse panel of cancer cell lines are crucial for advancing its development as a potential therapeutic agent.

References

The Role of Falecalcitriol in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Like calcitriol, its actions are primarily mediated through the high-affinity binding to the nuclear Vitamin D Receptor (VDR), which is expressed in a wide variety of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages. This guide provides an in-depth overview of the mechanisms by which this compound modulates immune responses, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While much of the detailed mechanistic understanding is derived from studies on its parent compound, calcitriol, this guide will focus on the available data for this compound and its analogs, providing a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway

This compound exerts its immunomodulatory effects by binding to the VDR with high affinity. The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription. This can result in either gene activation or repression, depending on the co-regulatory proteins recruited to the complex.

Beyond this classical genomic pathway, rapid, non-genomic actions of vitamin D analogs have been described, involving the activation of signaling molecules such as PLC, PI3K, and MAP kinases.

Modulation of T Cell Responses

This compound significantly influences the differentiation, proliferation, and cytokine production of T helper (Th) cells. The general effect is a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.

T Helper 1 (Th1) Cells

Th1 cells, characterized by the production of IFN-γ, are crucial for cell-mediated immunity against intracellular pathogens. Calcitriol has been shown to be a potent inhibitor of IFN-γ production.

Quantitative Data: Effect of Calcitriol on IFN-γ and IL-2 Production

Cell TypeStimulantCalcitriol Concentration% Inhibition of IFN-γ% Inhibition of IL-2Reference
Human PBMCsPHA (0.5 µg/ml)10-8 MStrong InhibitionStrong Inhibition[1]
Human PBMCsPHA (1.5 µg/ml)10-8 MStrong InhibitionStrong Inhibition[1]
Human PBMCsPHA (3.0 µg/ml)10-8 MStrong InhibitionStrong Inhibition[1]
Human PBMCsStaphylococcal Enterotoxin ADose-dependent--[2]
T Helper 17 (Th17) Cells

Th17 cells, which produce IL-17, are implicated in the pathogenesis of several autoimmune diseases. Calcitriol has been demonstrated to suppress the Th17 effector response.

Quantitative Data: Effect of Calcitriol on IL-17 Production

Cell TypeStimulantCalcitriol ConcentrationEffect on IL-17Reference
Naive CD4+ T cells (murine)Th17-polarizing conditions10 nMSignificant reduction[3]
Effector/Memory CD4+ T cells (murine)Th17-polarizing conditions10 nMSignificant reduction
Human T lymphocytesPMA/IonomycinNot specifiedSignificant reduction in both sexes
Regulatory T cells (Tregs)

Tregs, characterized by the expression of the transcription factor FoxP3, are essential for maintaining immune tolerance. This compound and its analogs can promote the development and function of Tregs. While direct quantitative data for this compound on FoxP3 expression is limited, studies on calcitriol show it enhances FoxP3 expression, particularly in the presence of IL-2.

T-Cell Proliferation

This compound and its analogs inhibit the proliferation of T lymphocytes. This is achieved by blocking the cell cycle transition from the early G1a to the late G1b phase, which is characterized by an inhibition of transferrin receptor expression, a late G1 event.

Quantitative Data: Inhibition of T-Cell Proliferation by Calcitriol

Cell TypeStimulantCalcitriol ConcentrationEffectReference
Human PBMCsPHA10-8 MPeak inhibition
Human Tonsillar T-cellsMitogen10-7 MInhibition of proliferation

Modulation of Dendritic Cell Function

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are critical for initiating T-cell responses. This compound and its analogs inhibit the differentiation and maturation of DCs, leading to a more tolerogenic phenotype. This is characterized by reduced expression of MHC class II and co-stimulatory molecules like CD80 and CD86, and a decreased production of pro-inflammatory cytokines such as IL-12.

Quantitative Data: Effect of Vitamin D Analogs on DC Maturation Markers

TreatmentDC MarkerChange in ExpressionReference
D3 Analog (in vitro)CD80/CD86Lower basal expression, no significant increase upon stimulation
Calcitriol (in vivo)CD86Significantly decreased
Calcitriol (in vitro)CD80Downregulation
Calcitriol (in vitro)CD86Downregulation

Modulation of Macrophage Polarization

Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. This compound and its analogs can influence macrophage polarization, generally promoting a shift towards the M2 phenotype.

Quantitative Data: Effect of Calcitriol on Macrophage Polarization Markers

Macrophage PhenotypeMarkerCalcitriol ConcentrationEffectReference
M1iNOS10 nM & 100 nMSignificantly decreased MFI
M2ARG110 nM & 100 nMSignificantly increased MFI
M1 (from BC patients)CD80, HLA-DR1, 10, 100 nMReduced expression
M2 (from BC patients)CD1631, 10, 100 nMReduced expression

Signaling Pathway Diagrams

Vitamin D Receptor (VDR) Signaling Pathway

VDR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Immune_Modulation Immunomodulatory Effects Gene_Transcription->Immune_Modulation

Caption: VDR signaling pathway initiated by this compound.

This compound-mediated Inhibition of the NF-κB Pathway

NFkB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK_complex IKK Complex Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Falecalcitriol_VDR This compound-VDR Falecalcitriol_VDR->IKK_complex Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Induces

Caption: Inhibition of NF-κB pathway by this compound-VDR complex.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) solution (for a final concentration of 5 µM) and incubate for 10 minutes at 37°C.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS) and incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete culture medium to remove excess CFSE.

  • Cell Culture: Resuspend the labeled cells in complete culture medium and plate in a 96-well plate at a density of 2 x 105 cells/well.

  • Treatment and Stimulation: Add this compound at various concentrations (e.g., 10-10 to 10-7 M) to the wells. Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/anti-CD28 beads. Include unstimulated and vehicle-treated controls.

  • Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

In Vitro Differentiation of Th17 Cells
  • Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash the plate with PBS before use.

  • Cell Culture: Plate the naive CD4+ T cells at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.

  • Differentiation Cocktail: Add the following to the culture medium:

    • Anti-CD28 antibody (1-2 µg/mL)

    • Recombinant human IL-6 (20-50 ng/mL)

    • Recombinant human TGF-β1 (1-5 ng/mL)

    • Recombinant human IL-23 (20-50 ng/mL)

    • Recombinant human IL-1β (10-20 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Anti-IL-4 antibody (10 µg/mL)

  • This compound Treatment: Add this compound at desired concentrations to the treatment wells. Include a vehicle control.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and analyze by flow cytometry.

Flow Cytometry Analysis of Dendritic Cell Maturation Markers
  • DC Generation: Generate monocyte-derived DCs by culturing PBMCs with GM-CSF and IL-4 for 5-7 days.

  • Maturation and Treatment: Induce DC maturation with a stimulant such as Lipopolysaccharide (LPS) (100 ng/mL) for 24-48 hours. In parallel, treat maturing DCs with different concentrations of this compound or a vehicle control.

  • Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, CD83, HLA-DR, and a general DC marker like CD11c. Use appropriate isotype controls. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity - MFI) and the percentage of positive cells for the maturation markers in the different treatment groups.

Conclusion

This compound is a potent immunomodulatory agent that acts through the Vitamin D Receptor to influence a wide range of immune cell functions. Its ability to suppress pro-inflammatory T-cell responses, promote regulatory T-cell development, inhibit dendritic cell maturation, and modulate macrophage polarization highlights its therapeutic potential in autoimmune and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of this compound. Further research is warranted to obtain more this compound-specific quantitative data to build upon the extensive knowledge base established for its parent compound, calcitriol.

References

Falecalcitriol: A Deep Dive into its Impact on Gene Expression in Target Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), exhibits higher potency and a longer duration of action, making it a subject of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates gene expression in key target tissues. We will delve into its core signaling pathway, summarize quantitative data on gene expression changes, provide detailed experimental protocols for studying its effects, and visualize the intricate molecular interactions and workflows. While direct quantitative data for this compound remains an emerging field of study, this guide leverages extensive data from its parent compound, calcitriol, to provide a robust framework for understanding its potent biological effects.

Introduction to this compound

This compound is a structural analog of calcitriol, designed to have a modified side chain that confers increased metabolic stability and enhanced biological activity. This heightened potency allows for the administration of lower doses compared to calcitriol, potentially reducing the risk of side effects such as hypercalcemia. Its therapeutic potential is being explored in a variety of conditions, including secondary hyperparathyroidism, psoriasis, and certain cancers. The primary mechanism of action for this compound, like calcitriol, is the regulation of gene transcription through the Vitamin D Receptor (VDR).

The Core Signaling Pathway of this compound

This compound exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. This binding initiates a cascade of molecular events that ultimately alters the expression of target genes.

The key steps in the this compound signaling pathway are as follows:

  • Binding to VDR: this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.

  • Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).

  • VDRE Binding: This heterodimeric complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators: The VDR/RXR-VDRE complex recruits a variety of co-activator or co-repressor proteins.

  • Modulation of Transcription: The assembled complex modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding protein.

This compound's genomic signaling pathway.

Impact on Gene Expression in Target Tissues: Quantitative Data

This compound's ability to modulate gene expression is central to its therapeutic effects in various tissues. While direct quantitative data for this compound is still emerging, studies on its parent compound, calcitriol, provide valuable insights into the magnitude of these changes. It is important to note that this compound is reported to be more potent than calcitriol, and therefore, the actual fold changes in gene expression in response to this compound may be greater than those listed below.

Bone Metabolism: Regulation of Osteoclastogenesis

In bone, this compound plays a crucial role in regulating the balance between bone formation and resorption. It influences the expression of key genes in osteoblasts and their precursors, such as Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG).

Target GeneCell TypeTreatmentFold Change in mRNA Expression (vs. Control)Reference
VDR Human Periodontal Ligament Cells10⁻⁸ M Calcitriol (6 days)3.04 ± 1.06[1]
RANKL Human Periodontal Ligament Cells10⁻⁸ M Calcitriol (6 days)9.82 (range: 0.75-119.18)[1]
OPG Human Periodontal Ligament Cells10⁻⁸ M Calcitriol (6 days)0.94 ± 0.39 (not significant)[1]

Table 1: Calcitriol's effect on gene expression in human periodontal ligament cells.[1]

Intestinal Calcium Absorption

A primary function of Vitamin D and its analogs is to enhance intestinal calcium absorption. This is achieved through the upregulation of genes encoding calcium-binding proteins and channels.

Target GeneCell TypeTreatmentFold Change in mRNA Expression (vs. Control)Reference
Calbindin-D9k Caco-2 (human intestinal cells)10 nM Calcitriol (48h)~5-fold[2]
Calbindin-D28k Cultured human syncytiotrophoblastDose-dependent increaseDose-dependent

Table 2: Calcitriol's effect on calbindin gene expression.

Psoriasis and Keratinocyte Differentiation

In the skin, this compound is effective in treating psoriasis by inhibiting keratinocyte proliferation and promoting their differentiation. This involves the regulation of a complex network of genes.

Target GeneCell Type / ModelTreatmentEffect on Gene ExpressionReference
Interleukin-8 (IL-8) Reconstructed Human EpidermisCalcitriolSignificant inhibition
RANTES Reconstructed Human EpidermisCalcitriolSignificant inhibition
Psoriasin (S100A7) Reconstructed Human EpidermisCalcitriolSignificant inhibition

Table 3: Calcitriol's effect on inflammatory and differentiation-related genes in a psoriasis model.

Immunomodulation

This compound possesses immunomodulatory properties, influencing the expression of cytokines and other immune-related genes.

Target GeneCell TypeTreatmentEffect on Gene ExpressionReference
Interleukin-10 (IL-10) Cultured human trophoblastsCalcitriolDose-dependent inhibition

Table 4: Calcitriol's effect on IL-10 gene expression.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on gene expression in cell culture. These should be optimized for specific cell types and experimental questions.

Cell Culture and Treatment

Experimental_Workflow_Cell_Culture cluster_workflow Experimental Workflow Start Start: Seed cells in appropriate culture vessels Incubate1 Incubate until cells reach desired confluency (e.g., 70-80%) Start->Incubate1 Prepare_Treatment Prepare this compound and vehicle control solutions Incubate1->Prepare_Treatment Treat_Cells Treat cells with this compound or vehicle for a defined period (e.g., 6, 24, 48 hours) Prepare_Treatment->Treat_Cells Harvest Harvest cells for RNA extraction Treat_Cells->Harvest RNA_Extraction Isolate total RNA Harvest->RNA_Extraction QC Assess RNA quality and quantity (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Analysis Proceed to gene expression analysis (qPCR, Microarray, RNA-seq) QC->Analysis

A generalized workflow for cell culture and treatment.
  • Cell Seeding: Plate the target cells (e.g., human keratinocytes, osteoblasts, or cancer cell lines) in appropriate culture dishes or plates at a density that allows for logarithmic growth during the experiment.

  • Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent) should always be included.

  • Treatment: When cells reach the desired confluency (typically 70-80%), replace the old medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) to allow for changes in gene expression.

  • Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Experimental_Workflow_qPCR cluster_workflow qPCR Workflow Start Start: Total RNA from treated cells cDNA_Synthesis Reverse Transcription: Convert RNA to cDNA Start->cDNA_Synthesis qPCR_Setup Set up qPCR reaction: cDNA, primers, SYBR Green/TaqMan probe cDNA_Synthesis->qPCR_Setup qPCR_Run Run qPCR on a real-time PCR instrument qPCR_Setup->qPCR_Run Data_Acquisition Acquire amplification data (Ct values) qPCR_Run->Data_Acquisition Data_Analysis Analyze data: Relative quantification (e.g., ΔΔCt method) using a housekeeping gene Data_Acquisition->Data_Analysis Results Results: Fold change in gene expression Data_Analysis->Results

A typical workflow for gene expression analysis using qPCR.
  • RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate specific primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions should be optimized for the specific primers and target genes.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound is a potent modulator of gene expression with significant therapeutic potential. Its primary mechanism of action through the Vitamin D Receptor allows it to influence a wide array of biological processes in various target tissues. While more direct quantitative data on this compound's effects on gene expression is needed, the existing knowledge of calcitriol's activity provides a strong foundation for future research and drug development. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore the intricate molecular mechanisms of this compound and its impact on human health.

References

Methodological & Application

Application Notes and Protocols for Falecalcitriol Dosage Calculation in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dosage calculation and administration of Falecalcitriol in in vivo rodent studies. This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent modulator of calcium and phosphate homeostasis, primarily through its high-affinity binding to the Vitamin D Receptor (VDR).[1][2] This document outlines the mechanism of action of this compound, summarizes effective and toxic dosages from various rodent studies, and provides detailed protocols for its formulation and administration.

Mechanism of Action

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] The this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes involved in:

  • Intestinal Calcium and Phosphate Absorption: Upregulates the expression of calcium-binding proteins like calbindin, enhancing the absorption of dietary calcium and phosphate.

  • Renal Calcium and Phosphate Reabsorption: Reduces the excretion of calcium and phosphate by increasing their reabsorption in the renal tubules.

  • Bone Metabolism: Stimulates the differentiation of osteoclasts, leading to bone resorption and mobilization of calcium from bone.

  • Parathyroid Hormone (PTH) Suppression: Inhibits the synthesis and secretion of PTH from the parathyroid glands.

This compound exhibits higher potency and a longer duration of action compared to endogenous calcitriol. This is attributed to its altered side chain metabolism, which makes it more resistant to inactivation by the enzyme CYP24.

Signaling Pathway of this compound

Falecalcitriol_Signaling_Pathway cluster_cell Target Cell This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Intestine Intestine Gene_Transcription->Intestine ↑ Ca2+/PO4 Absorption Kidney Kidney Gene_Transcription->Kidney ↑ Ca2+/PO4 Reabsorption Bone Bone Gene_Transcription->Bone ↑ Bone Resorption Parathyroid Parathyroid Gland Gene_Transcription->Parathyroid ↓ PTH Secretion Osteoporosis_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Surgery Surgical Procedure: Ovariectomy (OVX) or Sham Animal_Acclimatization->Surgery Recovery Post-operative Recovery and Osteoporosis Development (e.g., 2-4 weeks) Surgery->Recovery Treatment Treatment Initiation: This compound or Vehicle Administration Recovery->Treatment Monitoring Monitoring during Treatment: Body weight, clinical signs Treatment->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Analysis Analysis: - Bone Mineral Density (BMD) - Bone Turnover Markers - Histomorphometry Euthanasia->Analysis

References

Protocol for dissolving and administering Falecalcitriol in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and administration of Falecalcitriol in in vitro cell culture experiments. This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is known for its higher potency and longer duration of action, making it a valuable compound for research in areas such as cancer, immunology, and bone metabolism.[1][2]

Overview and Mechanism of Action

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in a variety of cellular processes.[2][3] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately influences processes such as cell proliferation, differentiation, and apoptosis.

Signaling Pathway of this compound

Falecalcitriol_Signaling_Pathway cluster_cell Cell This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., anti-proliferation, pro-differentiation) Gene_Expression->Biological_Effects Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

Due to the higher potency of this compound compared to calcitriol, it is recommended to start with lower concentrations and perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental endpoint. The following table summarizes concentrations of the related compound, calcitriol, used in various in vitro studies, which can serve as a starting point for designing experiments with this compound.

Cell TypeApplicationCalcitriol Concentration RangeReference
Proximal Tubular Cells (OK)Inhibition of cell proliferation10⁻¹² M to 10⁻⁶ M
Parathyroid Cells (Normal Dog)Inhibition of cell proliferation and apoptosis10⁻¹⁰ M to 10⁻⁷ M
Human Keratinocytes (HaCaT)Inhibition of cell proliferation10⁻⁹ M to 10⁻⁶ M
Human Keratinocytes (Primary)Enhanced proliferation≤ 10⁻⁹ M
Human Promyelocytic Leukemia (HL60)Induction of differentiation10⁻¹⁵ M to 10⁻⁹ M (in combination with retinoids)
Bone Mineral (Neonatal Mouse Calvariae)Increased calcium efflux≥ 10⁻⁹ M

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, pyrogen-free cell culture medium appropriate for the cell line

  • Sterile, serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture incubator (37°C, 5% CO₂)

Preparation of this compound Stock Solution (1 mM)

Note: this compound is unstable in solution; it is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into amber, airtight vials and store at -80°C for a short period. Avoid repeated freeze-thaw cycles.

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile, amber microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve a 1 mM stock solution. For 1 mg of this compound (Molecular Weight: 524.58 g/mol ), this would be 1.906 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but do not overheat.

  • Sterilization: The stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for small volumes of DMSO-based stock solutions as the compound may bind to the filter membrane.

Preparation of Working Solutions and Administration to Cell Culture

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Prepare a series of intermediate dilutions of the 1 mM this compound stock solution in sterile cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations accurately. For example, to prepare a 1 µM working solution, dilute 1 µL of the 1 mM stock solution into 999 µL of cell culture medium.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.

  • Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentrations of this compound. Ensure that the volume of the added working solution is minimal to maintain the desired final DMSO concentration. For example, to achieve a final concentration of 10 nM from a 1 µM working solution, add 10 µL of the working solution to 990 µL of fresh medium in the well.

  • Control Groups: Include the following control groups in your experiment:

    • Untreated Control: Cells cultured in medium without any treatment.

    • Vehicle Control: Cells cultured in medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired experimental duration. The incubation time will vary depending on the cell type and the specific biological question being addressed.

Experimental Workflow Diagram

Falecalcitriol_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis A Weigh this compound Powder B Dissolve in DMSO (1 mM Stock Solution) A->B C Prepare Serial Dilutions in Culture Medium B->C E Replace Medium with This compound Working Solutions C->E D Seed Cells and Allow Adhesion D->E G Incubate at 37°C, 5% CO₂ E->G F Include Untreated and Vehicle Controls F->G H Perform desired assays (e.g., proliferation, apoptosis, gene expression) G->H

Caption: Experimental workflow for this compound treatment.

Important Considerations

  • Compound Stability: As this compound is unstable in solution, always prepare fresh solutions for each experiment. Protect the stock solution and working solutions from light.

  • Solvent Effects: High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration below 0.5%, and preferably at or below 0.1%, in the cell culture medium. Always include a vehicle control in your experiments.

  • Cell Line Variability: The optimal concentration of this compound and the cellular response can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.

  • Potency: this compound is reported to be more potent than calcitriol. Therefore, initial experiments should test a range of concentrations, including those lower than what is typically used for calcitriol.

References

Application Note: Quantitative Analysis of Falecalcitriol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Falecalcitriol is a synthetic analog of Calcitriol, the active form of vitamin D3. It exhibits higher potency and a longer duration of action in vivo, making it a compound of interest for therapeutic applications, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of vitamin D analogs, employing solid-phase extraction (SPE) for sample cleanup and derivatization to enhance ionization efficiency and sensitivity.

Signaling Pathway of this compound

This compound, like other vitamin D analogs, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor family of transcription factors.[2][3] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][4] This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, and cellular differentiation.

G This compound Signaling Pathway cluster_nucleus This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR_RXR_Complex VDR-RXR-Falecalcitriol Heterodimer Complex VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR Retinoid-X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Nucleus Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis) Gene_Transcription->Biological_Effects Leads to

Caption: this compound binds to VDR, initiating gene transcription.

Experimental Protocol

This protocol describes the procedures for plasma sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents
  • This compound reference standard (Molecular Weight: 524.58 g/mol )

  • Calcitriol-d6 (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Methanol, Acetonitrile, Chloroform (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium trifluoroacetate

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 cc)

Stock and Working Solutions
  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Calcitriol-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • PTAD Solution (0.1 mg/mL): Prepare fresh by dissolving PTAD in acetonitrile.

Sample Preparation

The following procedure should be performed under yellow light due to the light sensitivity of vitamin D analogs.

  • Spiking: To 500 µL of plasma (blank, standard, QC, or unknown sample), add 25 µL of the appropriate this compound working solution (or methanol for unknown samples) and 25 µL of the Calcitriol-d6 internal standard working solution (to achieve a final concentration of ~100 ng/mL). Vortex for 30 seconds.

  • Protein Precipitation: Add 500 µL of 0.1% (v/v) formic acid in water and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes at 10°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.

    • Dry the cartridge under a stream of nitrogen for 30 seconds.

    • Elute the analyte and internal standard with 2 mL of chloroform into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • Reconstitute the dried residue in 200 µL of the PTAD solution (0.1 mg/mL in acetonitrile).

    • Vortex for 30 seconds and allow the reaction to proceed at room temperature for 2 hours.

    • Evaporate the derivatized sample to dryness under nitrogen at 30°C.

  • Reconstitution: Reconstitute the final residue in 300 µL of the mobile phase (e.g., 60:40 acetonitrile:4mM ammonium trifluoroacetate) and transfer to an autosampler vial for LC-MS/MS analysis.

G LC-MS/MS Sample Preparation Workflow Plasma 500 µL Plasma Sample Spike Spike with this compound (Standards/QCs) & IS Plasma->Spike Precipitate Protein Precipitation (0.1% Formic Acid) Spike->Precipitate Centrifuge1 Centrifuge (14,000 rpm, 5 min) Precipitate->Centrifuge1 SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Centrifuge1->SPE Evap1 Evaporate to Dryness (N2) SPE->Evap1 Derivatize Derivatize with PTAD (2 hours, RT) Evap1->Derivatize Evap2 Evaporate to Dryness (N2) Derivatize->Evap2 Reconstitute Reconstitute in Mobile Phase Evap2->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for the extraction and derivatization of this compound.
LC-MS/MS Instrumentation and Conditions

  • LC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 4 mM Ammonium Trifluoroacetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • Initial: 20% B

    • 0-4.0 min: 20% to 80% B

    • 4.01-5.50 min: 80% B

    • 5.51-7.0 min: Return to 20% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.8 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1100 L/h

Proposed MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the PTAD-derivatized analytes. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound-PTAD 682.6314.2~4~20
Calcitriol-d6-PTAD (IS) 580.4314.1~4~18

Note: The precursor ion for this compound-PTAD is calculated based on the molecular weight of this compound (524.58) + the mass of PTAD (175.18) + H+ (1.01) - H2O (18.01) = 682.76. The product ion is proposed based on the common fragmentation pattern observed for Calcitriol-PTAD, which corresponds to the side chain cleavage. This transition requires experimental verification and optimization.

Quantitative Data and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables present representative data based on similar validated assays for vitamin D analogs.

Table 1: Calibration Curve
Concentration (pg/mL)Accuracy (%)Precision (%CV)
LLOQ: 10 98.58.2
20 102.16.5
50 101.34.1
100 99.23.5
250 97.82.8
500 100.52.1
800 101.91.9
ULOQ: 1000 99.72.5
A linear range of 10-1000 pg/mL with a correlation coefficient (r²) > 0.99 is expected. The weighting factor of 1/x² is typically used.
Table 2: Precision and Accuracy (Intra- and Inter-day)
QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 306.8103.27.5101.8
MQC 3004.598.95.199.5
HQC 7503.1101.54.2100.9
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ) and Accuracy within ±15% (±20% at LLOQ) of the nominal value.
Table 3: Recovery and Matrix Effect
QC LevelConcentration (pg/mL)Mean Recovery (%)Matrix Effect
LQC 3088.51.05
HQC 75091.21.02
Recovery should be consistent and reproducible. Matrix effect values close to 1 indicate minimal ion suppression or enhancement.
Table 4: Stability
Stability ConditionDurationLQC Stability (%)HQC Stability (%)
Bench-top (RT) 8 hours97.298.5
Autosampler (4°C) 24 hours99.199.8
Freeze-Thaw 3 cycles95.896.4
Long-term (-80°C) 90 days98.397.9
Analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The combination of solid-phase extraction and PTAD derivatization ensures effective sample clean-up and high sensitivity, making the method suitable for supporting clinical and preclinical studies. All validation parameters should be thoroughly assessed to ensure the reliability and accuracy of the data generated.

References

Detecting Vitamin D Receptor Activation by Falecalcitriol Using Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol is a potent synthetic analog of calcitriol, the active form of Vitamin D3. It exerts its biological effects by binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune modulation.[1][2][3] Upon activation by a ligand like this compound, the VDR undergoes a conformational change, leading to its translocation from the cytoplasm to the nucleus.[4][5] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization of the VDR and is therefore an effective method for assessing its activation state. A shift in VDR staining from predominantly cytoplasmic to predominantly nuclear upon treatment with this compound provides a direct, visually evident, and quantifiable measure of receptor activation in cells and tissues.

These application notes provide detailed protocols for the immunohistochemical detection of VDR activation, focusing on the ligand-induced nuclear translocation as the primary indicator.

Core Principle: VDR Nuclear Translocation

The key principle behind this application is the change in the subcellular location of the VDR upon ligand binding.

  • Inactive State: In the absence of a ligand, the VDR is primarily located in the cytoplasm.

  • Active State: Binding of this compound induces a conformational change in the VDR, unmasking a nuclear localization signal. This prompts the translocation of the VDR into the nucleus, where it can regulate gene expression.

This shift can be qualitatively observed and quantitatively assessed using IHC by comparing the intensity and distribution of VDR staining in the cytoplasm versus the nucleus in treated versus untreated samples.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VDR signaling pathway activated by this compound and the general experimental workflow for its detection by IHC.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_inactive VDR (Inactive) This compound->VDR_inactive Binds VDR_active VDR (Active) VDR_inactive->VDR_active Conformational Change VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits Gene Target Gene Transcription Coactivators->Gene Initiates VDR_active_trans->VDR_active

VDR signaling pathway upon this compound activation.

IHC_Workflow start Start: Cell Culture or Tissue Sample treatment Treatment: - this compound - Vehicle Control start->treatment fixation Fixation & Embedding: (e.g., Formalin, Paraffin) treatment->fixation sectioning Sectioning: (4-5 µm sections) fixation->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin antigen_retrieval Antigen Retrieval: (e.g., Heat-Induced) deparaffin->antigen_retrieval blocking Blocking: (e.g., Serum Block) antigen_retrieval->blocking primary_ab Primary Antibody Incubation: (Anti-VDR) blocking->primary_ab secondary_ab Secondary Antibody Incubation: (HRP-conjugated) primary_ab->secondary_ab detection Detection: (e.g., DAB Chromogen) secondary_ab->detection counterstain Counterstaining: (e.g., Hematoxylin) detection->counterstain imaging Imaging & Analysis: (Microscopy) counterstain->imaging quantification Quantification: (Scoring of Nuclear vs. Cytoplasmic Staining) imaging->quantification end End: Data Interpretation quantification->end

General experimental workflow for VDR IHC.

Experimental Protocols

Protocol 1: Immunohistochemistry for VDR in Paraffin-Embedded Tissues

This protocol is adapted from standard, validated procedures for VDR detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 80%)

  • Antigen Retrieval Solution: 0.01 M Sodium Citrate buffer, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline (PBS)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol

  • Blocking Solution: 5% Normal Goat Serum in PBS

  • Primary Antibody: Mouse anti-VDR monoclonal antibody (e.g., Clone D-6, sc-13133)

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • Chromogen: Diaminobenzidine (DAB) kit

  • Counterstain: Mayer's Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in a 60°C oven for 20-30 minutes.

    • Immerse in xylene, 2 changes for 5 minutes each.

    • Immerse in 100% ethanol, 2 changes for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 80% ethanol for 3 minutes.

    • Rinse gently in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution in a water bath or steamer to 95-98°C.

    • Immerse slides in the hot citrate buffer and incubate for 20-40 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS, 2 changes for 5 minutes each.

  • Staining:

    • Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 15 minutes.

    • Rinse in PBS, 2 changes for 5 minutes each.

    • Apply Blocking Solution and incubate for 30-60 minutes at room temperature in a humidified chamber.

    • Drain blocking solution (do not rinse) and apply primary anti-VDR antibody diluted in PBS (e.g., 1:100 - 1:400 dilution).

    • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

    • Rinse in PBS, 3 changes for 5 minutes each.

    • Apply HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

    • Rinse in PBS, 3 changes for 5 minutes each.

    • Prepare and apply DAB chromogen solution. Incubate for 3-10 minutes, or until desired brown staining intensity is reached (monitor under a microscope).

    • Rinse gently in running tap water.

  • Counterstaining and Mounting:

    • Counterstain with Mayer's Hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water for 5 minutes.

    • Dehydrate through graded ethanols (80%, 95%, 100%) and clear in xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: In Vitro Cell Treatment with this compound

This protocol outlines the treatment of cultured cells prior to fixation and processing for IHC analysis.

Materials:

  • Cultured cells of interest (e.g., breast cancer cell line MCF-7, colon cancer line Caco-2)

  • Appropriate cell culture medium

  • This compound

  • Vehicle (e.g., DMSO, Ethanol)

  • Chamber slides or coverslips for cell culture

Procedure:

  • Seed cells onto chamber slides or coverslips and allow them to adhere and reach desired confluency (e.g., 60-70%).

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Dilute this compound in cell culture medium to the desired final concentration. A dose-response experiment is recommended (e.g., 1 nM, 10 nM, 100 nM).

  • Prepare a vehicle control by adding an equivalent amount of vehicle to the culture medium.

  • Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.

  • Incubate for a specified time to allow for VDR activation and translocation (e.g., 1 hour, 3 hours, 6 hours). A time-course experiment is recommended.

  • After incubation, wash the cells with PBS and proceed immediately to fixation (e.g., with 4% paraformaldehyde) and subsequent immunocytochemistry, following a similar staining procedure as outlined in Protocol 1 (omitting deparaffinization and antigen retrieval steps).

Data Presentation and Quantification

To quantify VDR activation, the staining results should be evaluated using a semi-quantitative scoring method that considers both the intensity and the percentage of positive cells, assessed separately for the nucleus and cytoplasm. The Immunoreactive Score (IRS) is a commonly used method.

IRS Calculation: IRS = Percentage of Positive Cells Score × Staining Intensity Score

The scores for each component are assigned as follows:

ScorePercentage of Positive CellsStaining Intensity
0 <10%Negative
1 10% - 30%Weak
2 31% - 75%Moderate
3 >75%Strong

This calculation is performed for both nuclear and cytoplasmic compartments. An increase in the nuclear IRS coupled with a potential decrease in the cytoplasmic IRS indicates VDR activation.

Table 1: Recommended Reagents and Conditions for VDR IHC
ParameterRecommendationNotes
Tissue Preparation Formalin-Fixed, Paraffin-Embedded (FFPE)Standard method for preserving tissue morphology.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (pH 6.0)Crucial for unmasking the VDR epitope after formalin fixation.
Primary Antibody Mouse Monoclonal anti-VDR (Clone D-6) or Rabbit Polyclonal anti-VDRClone D-6 is widely cited. Always validate antibody specificity.
Primary Ab Dilution 1:100 - 1:400Optimal dilution should be determined empirically for each antibody lot and tissue type.
Incubation Time 1-2 hours at Room Temp or Overnight at 4°COvernight incubation at 4°C often yields higher specificity and lower background.
Detection System HRP-Polymer based secondary antibody with DAB chromogenProvides high sensitivity and permanent staining.
Positive Control Tissue known to express VDR (e.g., skin, colon, kidney, parathyroid)Essential for verifying the staining protocol and reagent performance.
Negative Control Omission of the primary antibody or incubation with isotype-matched IgGNecessary to assess non-specific binding of the secondary antibody and other reagents.
Table 2: Illustrative Example of Quantified VDR Activation Data

The following table represents hypothetical data from an in vitro experiment where cells were treated with this compound for 3 hours. The VDR staining was scored using the IRS system.

Treatment GroupMean Cytoplasmic IRS (± SD)Mean Nuclear IRS (± SD)Interpretation of VDR Activation
Vehicle Control 6.5 (± 1.2)1.8 (± 0.8)Basal / Inactive
This compound (10 nM) 2.1 (± 0.9)7.9 (± 1.5)Strong Activation

Data are for illustrative purposes only and should be replaced with experimental results.

This quantitative data clearly demonstrates a significant shift in the Immunoreactive Score from the cytoplasm to the nucleus upon treatment with this compound, indicating successful VDR activation.

References

Application Note: Gene Expression Analysis in Response to Falecalcitriol Treatment using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent agonist of the Vitamin D Receptor (VDR).[1][2] Like its natural counterpart, this compound binds to the VDR, a nuclear receptor that regulates the expression of numerous genes.[1] This interaction initiates a cascade of molecular events, leading to changes in cellular function. This compound has been shown to have higher potency and a longer duration of action compared to calcitriol.[2] Its primary mechanism of action involves the VDR forming a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

This application note provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment using quantitative Polymerase Chain Reaction (qPCR). We will focus on key target genes involved in calcium homeostasis and cell cycle regulation. The provided protocols and data serve as a comprehensive guide for researchers investigating the molecular mechanisms of this compound.

Signaling Pathway of this compound

This compound exerts its effects by activating the VDR signaling pathway. Upon entering the cell, this compound binds to the VDR. This complex then heterodimerizes with the RXR and translocates to the nucleus. The VDR/RXR heterodimer binds to VDREs on the DNA, recruiting coactivator or corepressor proteins to modulate the transcription of target genes.

Falecalcitriol_Signaling_Pathway This compound Signaling Pathway cluster_cell Target Cell This compound This compound VDR VDR This compound->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex DNA DNA (VDRE) VDR_RXR_Complex->DNA Binds to VDRE Gene_Expression Target Gene Transcription DNA->Gene_Expression Modulates mRNA mRNA Gene_Expression->mRNA Leads to Protein Protein mRNA->Protein Translation

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines the major steps for analyzing gene expression changes in response to this compound treatment using qPCR.

Experimental_Workflow Experimental Workflow for qPCR Analysis Cell_Culture 1. Cell Culture (e.g., HK-2 kidney cells) Falecalcitriol_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Falecalcitriol_Treatment RNA_Extraction 3. Total RNA Extraction Falecalcitriol_Treatment->RNA_Extraction RNA_QC 4. RNA Quality & Quantity (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR 6. qPCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results 8. Results (Fold Change in Gene Expression) Data_Analysis->Results

Caption: qPCR experimental workflow.

Detailed Protocols

I. Cell Culture and this compound Treatment
  • Cell Line: Human kidney proximal tubule epithelial cells (HK-2) are a suitable model for studying genes related to calcium and phosphate homeostasis.

  • Cell Seeding: Seed HK-2 cells in 6-well plates at a density of 2 x 10^5 cells per well in Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced effects.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle control (DMSO).

  • Incubation Time: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.

II. RNA Extraction and Quality Control
  • RNA Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA following the manufacturer's protocol.

  • RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.

  • RNA Integrity: Assess RNA integrity by running an aliquot of the RNA sample on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.

III. cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (500 µg/mL), and nuclease-free water to a final volume of 12.5 µL.

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then quickly chill on ice.

  • Reverse Transcription Mix: Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of RNase inhibitor (10 U/µL), 2 µL of 10 mM dNTP mix, and 1 µL of reverse transcriptase (200 U/µL).

  • Incubation: Add 7.5 µL of the master mix to the RNA/primer mixture. Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

IV. Quantitative PCR (qPCR)
  • Target Genes:

    • Upregulated: CYP24A1 (cytochrome P450 family 24 subfamily A member 1), S100G (Calbindin 1), TRPV6 (transient receptor potential cation channel subfamily V member 6)

    • Downregulated: PTH (parathyroid hormone)

    • Reference Genes: GAPDH (glyceraldehyde-3-phosphate dehydrogenase), ACTB (beta-actin)

  • Primer Design: Use pre-validated qPCR primers for the target and reference genes.

  • qPCR Reaction Mix: Prepare the following reaction mix in a qPCR tube:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of Nuclease-free water

  • Thermal Cycling: Perform qPCR using a real-time PCR system with the following typical thermal cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

V. Data Analysis

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., GAPDH).

    • ΔCt = Ct (Target Gene) - Ct (Reference Gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.

    • ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: Calculate the fold change in gene expression using the formula:

    • Fold Change = 2^(-ΔΔCt)

Data Presentation

The following tables summarize representative quantitative data for gene expression changes in HK-2 cells treated with this compound for 24 hours. Note: This is representative data generated for illustrative purposes.

Table 1: Dose-Dependent Effect of this compound on Target Gene Expression

Target GeneThis compound ConcentrationAverage Ct (Target)Average Ct (GAPDH)ΔCtΔΔCtFold Change
CYP24A1 Vehicle (DMSO)28.518.210.30.01.0
0.1 nM26.318.18.2-2.14.3
1 nM24.118.35.8-4.522.6
10 nM22.018.23.8-6.590.5
100 nM20.518.12.4-7.9239.0
S100G Vehicle (DMSO)26.218.28.00.01.0
0.1 nM25.118.17.0-1.02.0
1 nM24.018.35.7-2.34.9
10 nM23.118.24.9-3.18.6
100 nM22.418.14.3-3.713.0
TRPV6 Vehicle (DMSO)27.818.29.60.01.0
0.1 nM26.918.18.8-0.81.7
1 nM26.018.37.7-1.93.7
10 nM25.218.27.0-2.66.1
100 nM24.518.16.4-3.29.2
PTH Vehicle (DMSO)25.418.27.20.01.0
0.1 nM25.918.17.80.60.7
1 nM26.518.38.21.00.5
10 nM27.318.29.11.90.3
100 nM28.118.110.02.80.1

Table 2: Time-Dependent Effect of this compound (10 nM) on Target Gene Expression

Target GeneIncubation TimeAverage Ct (Target)Average Ct (GAPDH)ΔCtΔΔCtFold Change
CYP24A1 0 hr (Control)28.518.210.30.01.0
6 hr25.818.37.5-2.86.9
12 hr23.918.15.8-4.522.6
24 hr22.018.23.8-6.590.5
48 hr21.518.23.3-7.0128.0
PTH 0 hr (Control)25.418.27.20.01.0
6 hr25.818.37.50.30.8
12 hr26.418.18.31.10.5
24 hr27.318.29.11.90.3
48 hr27.818.29.62.40.2

Conclusion

This application note provides a comprehensive framework for researchers to investigate the effects of this compound on gene expression using qPCR. The detailed protocols and representative data offer a practical guide for designing and executing experiments, as well as for analyzing and interpreting the results. By employing these methodologies, researchers can further elucidate the molecular mechanisms underlying the therapeutic potential of this compound in various physiological and pathological contexts.

References

Application Notes and Protocols: Efficacy of Falecalcitriol in a Mouse Model of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, immune cell infiltration, and excessive cytokine release. The imiquimod (IMQ)-induced psoriasis-like mouse model is a robust and widely used preclinical tool that recapitulates key features of human plaque psoriasis, particularly the activation of the IL-23/IL-17 inflammatory axis.[1][2][3] Falecalcitriol, an analog of Calcitriol (the active form of Vitamin D3), is investigated for its therapeutic potential based on the known anti-proliferative, pro-differentiative, and immunomodulatory effects of Vitamin D analogs in skin.[4][5] These notes provide a detailed protocol for assessing the efficacy of this compound using this model.

Part 1: Mechanism of Action and Signaling Pathways

Vitamin D analogs like this compound exert their therapeutic effects by binding to the Vitamin D Receptor (VDR). This interaction modulates gene expression, leading to the inhibition of key pathological pathways in psoriasis. The primary mechanisms include the suppression of keratinocyte proliferation, the induction of keratinocyte differentiation, and the modulation of the immune response by inhibiting pro-inflammatory cytokines.

A key immunomodulatory effect is the suppression of the IL-23/IL-17 axis. Dendritic cells are inhibited from producing IL-23, which in turn reduces the proliferation and activation of Th17 cells, a primary source of the pro-inflammatory cytokine IL-17A. This dampens the inflammatory cascade that drives keratinocyte hyperproliferation.

G cluster_0 This compound Action cluster_1 Immune Modulation cluster_2 Keratinocyte Pathophysiology This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR IL23 IL-23 Production VDR->IL23 Inhibits Keratinocytes Keratinocyte Hyperproliferation VDR->Keratinocytes Inhibits Dendritic_Cells Dendritic Cells Dendritic_Cells->IL23 Th17_Cells Th17 Cells IL17 IL-17A Production Th17_Cells->IL17 IL23->Th17_Cells Activates IL17->Keratinocytes Drives Inflammation Skin Inflammation Keratinocytes->Inflammation

Caption: this compound signaling pathway in psoriasis.

Part 2: Experimental Protocols

This section details the protocol for inducing psoriasis in a mouse model and outlines a treatment regimen to assess the efficacy of this compound.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a psoriasis-like phenotype in mice, characterized by erythema, scaling, and skin thickening.

Materials:

  • Mice (BALB/c or C57BL/6 strains, 8-10 weeks old).

  • Imiquimod 5% cream (e.g., Aldara®).

  • Depilatory cream or electric shaver.

  • Calipers for thickness measurements.

  • This compound solution/vehicle.

  • Positive control (e.g., a topical corticosteroid like Clobetasol).

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week before the experiment.

  • Hair Removal: Two days prior to induction, anesthetize the mice and remove hair from a consistent area on the dorsal back (approx. 2x3 cm).

  • Induction:

    • On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days. This corresponds to 3.125 mg of the active ingredient.

    • The left ear can serve as an untreated internal control.

  • Treatment Groups:

    • Divide mice into at least four groups (n=8 per group is recommended for statistical power):

      • Group 1 (Naive): No IMQ, no treatment.

      • Group 2 (Vehicle Control): IMQ + Vehicle.

      • Group 3 (this compound): IMQ + this compound (at desired concentrations).

      • Group 4 (Positive Control): IMQ + Clobetasol.

  • Drug Administration:

    • Begin topical treatment with this compound, vehicle, or positive control on Day 2 of IMQ induction and continue daily until the end of the experiment.

    • Apply the treatment compound 2-4 hours before the daily IMQ application to allow for absorption.

  • Monitoring and Scoring:

    • Record body weight daily.

    • Measure ear thickness and back skin thickness daily using digital calipers.

    • Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) score, assessing erythema (redness), scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score ranges from 0 to 12.

  • Endpoint and Sample Collection:

    • On the final day (e.g., Day 6), euthanize the mice.

    • Collect skin and ear tissue for histological analysis and cytokine measurement.

    • Collect spleen and draining lymph nodes for immunological analysis.

G cluster_groups Treatment Groups Day_m2 Day -2 Animal Prep (Hair Removal) Day_0 Day 0 Induction Start (Daily IMQ) Day_m2->Day_0 Day_2 Day 2 Treatment Start (Daily this compound) Day_0->Day_2 Day_2_to_5 Days 2-5 Daily Scoring & Treatment Day_2->Day_2_to_5 Vehicle Vehicle Day_2->Vehicle This compound This compound Day_2->this compound Positive_Ctrl Positive Control Day_2->Positive_Ctrl Day_6 Day 6 Endpoint Analysis Day_2_to_5->Day_6

Caption: Experimental workflow for the psoriasis mouse model.
Histological Analysis

Procedure:

  • Fix skin tissue samples in 10% neutral buffered formalin.

  • Embed samples in paraffin and cut 5 µm sections.

  • Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), presence of Munro's microabscesses, and inflammatory cell infiltration.

  • Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and immune cell markers (e.g., CD4+ for T-cells).

Cytokine Level Analysis

Procedure:

  • Homogenize skin tissue samples to extract total RNA or protein.

  • qRT-PCR: Use quantitative real-time PCR to measure the mRNA expression levels of key cytokines such as Il17a, Il23a, and Tnf.

  • ELISA: Use Enzyme-Linked Immunosorbent Assay to quantify protein levels of IL-17A, IL-23, and TNF-α in tissue homogenates or serum.

Part 3: Data Presentation and Expected Outcomes

The efficacy of this compound is determined by its ability to reduce the clinical, histological, and molecular markers of psoriasis compared to the vehicle-treated group. The data below are representative of expected outcomes based on studies of similar Vitamin D analogs.

Table 1: Clinical Assessment - Psoriasis Area and Severity Index (PASI)
Treatment GroupMean PASI Score (Day 3)Mean PASI Score (Day 6)% Reduction vs. Vehicle (Day 6)
Vehicle Control 4.5 ± 0.58.2 ± 0.8-
This compound 3.1 ± 0.44.5 ± 0.6~45%
Positive Control 2.5 ± 0.32.1 ± 0.4**~74%
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 2: Histological and Physical Measurements
Treatment GroupEpidermal Thickness (µm)Ear Thickness Increase (%)Ki-67 Positive Cells (%)
Vehicle Control 110 ± 1295 ± 1048 ± 5
This compound 65 ± 950 ± 725 ± 4
Positive Control 35 ± 5 25 ± 412 ± 3**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 3: Relative mRNA Expression of Pro-inflammatory Cytokines in Skin Tissue
Treatment GroupIl17a (Fold Change vs. Naive)Il23a (Fold Change vs. Naive)Tnf (Fold Change vs. Naive)
Vehicle Control 25.0 ± 3.015.0 ± 2.112.0 ± 1.8
This compound 11.5 ± 2.26.5 ± 1.55.8 ± 1.1
Positive Control 4.0 ± 1.1 2.5 ± 0.83.1 ± 0.7**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Conclusion These protocols provide a comprehensive framework for assessing the preclinical efficacy of this compound in a psoriasis mouse model. A positive outcome, characterized by significant reductions in clinical scores, epidermal thickness, and pro-inflammatory cytokine levels, would support its further development as a therapeutic agent for psoriasis. The immunomodulatory action of this compound, primarily through the suppression of the IL-23/IL-17 pathway, is the key mechanism driving its potential therapeutic benefit.

References

Long-term stability testing of Falecalcitriol solutions for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Long-Term Stability of Falecalcitriol Solutions

Introduction

This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent agonist of the Vitamin D Receptor (VDR).[1][2] It demonstrates higher potency and a longer duration of action in vivo compared to its natural counterpart.[1][3] These characteristics make it a valuable tool in research investigating calcium and phosphate metabolism, immune function, and cellular growth and differentiation.[4] Given its potency, ensuring the stability and integrity of this compound solutions used in experiments is paramount for generating reliable and reproducible data. One report indicates that the compound is unstable in solution, suggesting that freshly prepared solutions are recommended. This document provides a comprehensive protocol for conducting long-term stability testing of this compound solutions intended for experimental use.

Physicochemical Properties and Stability Considerations

This compound's structure, which includes a tri-fluoromethyl modification on the side chain, contributes to its altered metabolism and potent effects. Like other vitamin D analogs, it is sensitive to factors such as light, oxygen, and pH. Degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental results. Therefore, a systematic stability study is crucial to define appropriate storage conditions and shelf-life for prepared solutions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-Methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular Formula C27H38F6O3
Molar Mass 524.588 g·mol−1
Appearance White to off-white solid (Typical)

| Solubility | Soluble in ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in ethanol. All procedures should be performed under subdued light conditions due to the light sensitivity of vitamin D compounds.

Materials:

  • This compound powder

  • 200-proof, anhydrous ethanol (ACS grade or higher)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh out a precise amount of this compound (e.g., 5.25 mg) using a calibrated analytical balance in a low-light environment.

  • Transfer the weighed powder to a 10 mL amber glass volumetric flask.

  • Add approximately 8 mL of anhydrous ethanol to the flask.

  • Vortex the solution for 2-3 minutes or until the powder is completely dissolved.

  • Bring the solution to the final volume of 10 mL with anhydrous ethanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Aliquot the stock solution into smaller volume amber glass vials to minimize freeze-thaw cycles and headspace oxygen.

  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Label each vial clearly with the compound name, concentration, solvent, preparation date, and batch number.

  • Store the stock solutions at the designated temperatures for the stability study (e.g., -20°C for long-term storage).

Table 2: Example Composition of this compound Stock Solution

Component Quantity Purpose
This compound 5.25 mg Active Pharmaceutical Ingredient (API)
Anhydrous Ethanol 10 mL Solvent

| Final Concentration | 1 mM | |

Protocol 2: Long-Term Stability Study Design

This protocol outlines a stability study based on ICH (International Council for Harmonisation) guidelines to determine the shelf-life of the this compound solution under different storage conditions.

Methodology:

  • Storage Conditions: Aliquots of the prepared this compound stock solution will be stored under the conditions specified in Table 3. These conditions simulate long-term, intermediate, and accelerated storage.

  • Time Points: Samples will be pulled from each storage condition at the time points indicated in Table 3 for analysis.

  • Analytical Testing: At each time point, the samples will be analyzed for:

    • Appearance: Visual inspection for color change or precipitation.

    • Assay (Concentration): Quantification of this compound concentration using a validated HPLC-UV method (see Protocol 3).

    • Purity/Degradation Products: Assessment of purity and detection of any degradation products by HPLC-UV, calculating the percentage of impurities.

Table 3: Long-Term Stability Testing Schedule

Storage Condition Time Points for Testing (Months)
Long-Term: 5°C ± 3°C 0, 3, 6, 9, 12, 18, 24
Intermediate: 25°C ± 2°C / 60% ± 5% RH 0, 3, 6, 9, 12

| Accelerated: 40°C ± 2°C / 75% ± 5% RH | 0, 1, 2, 3, 6 |

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase from a freshly prepared stock solution. A typical concentration range might be 1-50 µg/mL.

  • Sample Preparation: At each stability time point, retrieve a vial from the designated storage condition. Allow it to equilibrate to room temperature. Dilute an aliquot of the stock solution with the mobile phase to fall within the calibration curve range.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared stability samples.

    • Integrate the peak corresponding to this compound and any degradation product peaks.

  • Calculations:

    • Assay: Calculate the concentration of this compound in the stability sample using the linear regression equation from the calibration curve. Express the result as a percentage of the initial (Time 0) concentration.

    • Purity: Calculate the percentage of each impurity by dividing the area of the impurity peak by the total area of all peaks and multiplying by 100 (Area Percent method).

Data Presentation & Visualization

Example Stability Data

The following tables present illustrative data for a hypothetical stability study.

Table 4: Example Stability Data for this compound Solution (1 mM in Ethanol) at 5°C ± 3°C

Time (Months) Appearance Assay (% of Initial) Total Degradants (%)
0 Clear, colorless 100.0% < 0.1%
3 Clear, colorless 99.5% 0.2%
6 Clear, colorless 99.1% 0.4%
12 Clear, colorless 98.2% 0.8%

| 24 | Clear, colorless | 96.5% | 1.5% |

Table 5: Example Stability Data for this compound Solution (1 mM in Ethanol) at 25°C / 60% RH

Time (Months) Appearance Assay (% of Initial) Total Degradants (%)
0 Clear, colorless 100.0% < 0.1%
3 Clear, colorless 96.8% 1.2%
6 Clear, colorless 92.5% 3.7%

| 12 | Clear, colorless | 85.1% | 8.9% |

Diagrams

G cluster_storage Storage Conditions prep Protocol 1: Prepare this compound Stock Solution aliquot Aliquot Solution into Amber Vials prep->aliquot store Protocol 2: Place Samples into Stability Chambers aliquot->store longterm Long-Term (5°C) intermediate Intermediate (25°C / 60% RH) accelerated Accelerated (40°C / 75% RH) pull Pull Samples at Scheduled Time Points longterm->pull intermediate->pull accelerated->pull analyze Protocol 3: Perform HPLC-UV Analysis pull->analyze data Analyze Data: Assay, Purity, Degradation Profile analyze->data report Establish Shelf-Life and Storage Recs. data->report G This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to Heterodimer VDR-RXR Heterodimer VDR->Heterodimer Forms complex with RXR Retinoid X Receptor (RXR) RXR->Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA Heterodimer->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Responses (Ca2+ Homeostasis, etc.) Transcription->Response

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Falecalcitriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Like calcitriol, its mechanism of action is primarily mediated through the nuclear Vitamin D Receptor (VDR), which is expressed in various immune cells, including T cells, B cells, and dendritic cells (DCs).[1][2] Binding of this compound to the VDR leads to the regulation of gene transcription, resulting in a wide range of immunomodulatory effects. These effects include the inhibition of T cell proliferation and pro-inflammatory cytokine production, suppression of B cell differentiation into plasma cells, and the modulation of dendritic cell maturation and function.[3][4][5]

Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of this compound on the immune system. It allows for the precise identification, quantification, and characterization of immune cell subsets within heterogeneous populations based on the expression of specific cell surface and intracellular markers. These application notes provide a comprehensive guide for researchers interested in utilizing flow cytometry to analyze the immunomodulatory effects of this compound.

Disclaimer: The following protocols and data are primarily based on studies conducted with calcitriol, the parent compound of this compound. While the mechanism of action is conserved, it is recommended to optimize and validate these protocols specifically for this compound in your experimental system.

Data Presentation: Summary of Expected Effects

The following tables summarize the anticipated effects of this compound on various immune cell populations and the key markers that can be assessed by flow cytometry.

Table 1: Effects of this compound on T Lymphocytes

Cell TypeMarkerExpected Effect of this compoundPotential Flow Cytometry Application
Helper T Cells (CD4+) CD25 (IL-2Rα)No significant change on early expression, but overall proliferation is inhibited.Assess activation status
IFN-γDecreaseIntracellular cytokine staining
IL-17DecreaseIntracellular cytokine staining
TNF-αDecreaseIntracellular cytokine staining
Ki-67DecreaseAssess proliferation
Regulatory T Cells (Tregs) CD4+CD25+FoxP3+Promotion/InductionImmunophenotyping of Treg populations
IL-10Increase (in females)Intracellular cytokine staining

Table 2: Effects of this compound on B Lymphocytes

Cell TypeMarkerExpected Effect of this compoundPotential Flow Cytometry Application
Activated B Cells ProliferationInhibitionProliferation assays (e.g., using CFSE)
ApoptosisInductionApoptosis assays (e.g., Annexin V/PI staining)
Plasma Cells CD138Inhibition of differentiationAssess B cell differentiation
Memory B Cells CD27Inhibition of generationAssess B cell differentiation
Co-stimulatory Molecules CD86DecreaseAssess B cell function in T cell activation

Table 3: Effects of this compound on Dendritic Cells (DCs)

Cell TypeMarkerExpected Effect of this compoundPotential Flow Cytometry Application
Monocyte-derived DCs CD1aInhibition of expressionAssess DC differentiation
CD14Increase/Re-expressionAssess DC differentiation towards a macrophage-like phenotype
CD40DownregulationAssess DC maturation and co-stimulatory capacity
CD80DownregulationAssess DC maturation and co-stimulatory capacity
CD83Inhibition of TNF-α induced expressionAssess DC maturation
MHC Class IIDownregulationAssess antigen presentation capacity

Experimental Protocols

Protocol 1: Immunophenotyping of T Cell Subsets and Intracellular Cytokine Staining

Objective: To analyze the effect of this compound on the frequency of T helper subsets (Th1, Th17) and regulatory T cells (Tregs), and their cytokine production.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (and vehicle control, e.g., ethanol)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-IFN-γ, anti-IL-17, anti-FoxP3

  • Fixation/Permeabilization Buffer (for intracellular and intranuclear staining)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate cells in a 24-well plate and treat with desired concentrations of this compound or vehicle control.

    • Incubate for 24-72 hours at 37°C, 5% CO2.

  • Cell Stimulation (for cytokine analysis):

    • Four to five hours prior to harvesting, add cell stimulation cocktail and a protein transport inhibitor to the cell cultures.

  • Surface Staining:

    • Harvest cells and wash with PBS + 2% FBS.

    • Resuspend cells in 100 µL of staining buffer and add fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD25).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with staining buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in fixation/permeabilization buffer according to the manufacturer's instructions. This step is crucial for subsequent intracellular and intranuclear staining.

  • Intracellular/Intranuclear Staining:

    • Wash cells with permeabilization buffer.

    • Resuspend cells in 100 µL of permeabilization buffer and add fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, IL-17) and the transcription factor FoxP3.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend cells in staining buffer for acquisition on a flow cytometer.

    • Acquire a sufficient number of events for statistical analysis.

    • Gate on lymphocyte population based on FSC and SSC, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Analyze the expression of IFN-γ, IL-17, and the frequency of CD25+FoxP3+ Tregs within the CD4+ population.

Protocol 2: Analysis of Dendritic Cell Differentiation and Maturation

Objective: To assess the impact of this compound on the differentiation of monocytes into dendritic cells and their subsequent maturation.

Materials:

  • CD14+ Monocytes isolated from PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human GM-CSF and IL-4

  • This compound (and vehicle control)

  • LPS or TNF-α (for DC maturation)

  • Fluorochrome-conjugated antibodies: anti-CD14, anti-CD1a, anti-HLA-DR, anti-CD80, anti-CD83, anti-CD86

  • Flow cytometer

Procedure:

  • DC Differentiation:

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature DCs.

    • Add this compound or vehicle control at the initiation of the culture (Day 0) or to immature DCs (e.g., Day 5).

  • DC Maturation:

    • On day 5 or 6, add a maturation stimulus such as LPS (e.g., 100 ng/mL) or TNF-α (e.g., 50 ng/mL) for an additional 24-48 hours.

  • Staining and Analysis:

    • Harvest the cells and wash with PBS + 2% FBS.

    • Perform surface staining with fluorochrome-conjugated antibodies against DC differentiation (CD1a, CD14) and maturation (HLA-DR, CD80, CD83, CD86) markers.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice and resuspend for flow cytometry analysis.

    • Analyze the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for each marker.

Mandatory Visualizations

Falecalcitriol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_RXR_inactive VDR-RXR (inactive) This compound->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_active->VDRE Translocates to Nucleus and binds VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Immunomodulation Immunomodulatory Effects (e.g., ↓ IL-2, ↓ IFN-γ, ↑ IL-10) Gene_Transcription->Immunomodulation

Caption: this compound Signaling Pathway in Immune Cells.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Immune_Cells Isolate Immune Cells (e.g., PBMCs) Cell_Culture Cell Culture Immune_Cells->Cell_Culture Treatment Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Surface_Staining Surface Marker Staining Treatment->Surface_Staining Fix_Perm Fixation & Permeabilization Surface_Staining->Fix_Perm Intra_Staining Intracellular/Intranuclear Staining Fix_Perm->Intra_Staining Acquisition Flow Cytometry Acquisition Intra_Staining->Acquisition Gating Gating Strategy Acquisition->Gating Data_Analysis Data Analysis Gating->Data_Analysis

Caption: Experimental Workflow for Flow Cytometry Analysis.

References

Troubleshooting & Optimization

Optimizing Falecalcitriol dosage to minimize hypercalcemia in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing falecalcitriol dosage in animal studies while minimizing the risk of hypercalcemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It works by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the intestines, bones, kidneys, and parathyroid glands.[1] This interaction modulates the expression of genes involved in calcium and phosphate homeostasis.[1][2] Key effects include:

  • Increased Intestinal Absorption: Upregulates the expression of calcium-binding proteins, enhancing the absorption of calcium and phosphate from the gut.[2]

  • Suppression of Parathyroid Hormone (PTH): Directly inhibits the synthesis and secretion of PTH from the parathyroid glands.

  • Modulation of Bone Metabolism: Promotes the maturation of osteoblasts (bone-forming cells) and stimulates osteoclasts (bone-resorbing cells), which releases calcium into the bloodstream.

  • Reduced Renal Excretion: Increases the reabsorption of calcium and phosphate in the renal tubules.

Q2: What are the common clinical signs of hypercalcemia in animal models?

Clinical signs depend on the severity, duration, and rate of increase of serum calcium. Common signs observed in small animals like dogs and cats, which can be extrapolated to many laboratory animal models, include:

  • Polyuria (increased urination) and polydipsia (increased thirst).

  • Lethargy and weakness.

  • Anorexia (loss of appetite).

  • Vomiting and constipation.

  • In severe cases, more serious complications can occur, including cardiac arrhythmias, seizures, and renal failure.

Q3: How does the hypercalcemic risk of this compound compare to calcitriol?

Vitamin D analogs are developed with the aim of providing a wider therapeutic window than calcitriol, suppressing PTH with lesser effects on serum calcium and phosphorus. However, the risk of hypercalcemia is a known side effect of all potent vitamin D analogs. One comparative study in hemodialysis patients found that oral this compound and intravenous calcitriol had comparable effects on serum calcium and phosphorus levels, with similar frequencies of hypercalcemia. Another study noted that while different vitamin D forms are effective at decreasing PTH, they can all lead to hypercalcemia.

Q4: What is the most critical parameter to measure when diagnosing hypercalcemia?

Ionized calcium (iCa) is the biologically active form of calcium and is the most accurate indicator of hypercalcemia. Total serum calcium measurements can be affected by factors like serum protein levels and may not accurately reflect the physiologically relevant calcium status. Therefore, a diagnosis of hypercalcemia should always be confirmed by measuring ionized calcium.

Q5: What immediate actions should be taken if an animal develops severe hypercalcemia?

Severe hypercalcemia requires prompt intervention to prevent life-threatening complications. Initial treatment strategies often include:

  • Fluid Therapy: Administering physiologic saline (0.9% NaCl) is crucial to correct dehydration and promote calciuresis (calcium excretion in urine).

  • Diuretics: Furosemide can be used following rehydration to further enhance renal calcium excretion.

  • Glucocorticoids: Drugs like prednisone can help reduce serum calcium, but their use may complicate the diagnosis of the underlying cause. It is critical to temporarily suspend this compound administration and consult established veterinary emergency protocols.

Troubleshooting Guides

Issue 1: Serum Calcium Levels are Consistently Above the Target Range

This is a common challenge indicating that the dosage is too high for the specific animal model or individual animal.

Troubleshooting Workflow:

start Hypercalcemia Detected (Elevated Ionized Calcium) step1 Step 1: Pause Dosing Immediately suspend This compound administration. start->step1 step2 Step 2: Verify Dosage Recalculate dose based on the most recent body weight. Check solution concentration. step1->step2 step3 Step 3: Review Protocol Confirm administration technique (e.g., oral gavage) and volume. Ensure no user error. step2->step3 step4 Step 4: Monitor & Stabilize Provide supportive care (e.g., fluids). Monitor iCa daily until it returns to the normal range. step3->step4 step5 Step 5: Dose Adjustment Restart this compound at a reduced dose (e.g., 50% of the previous dose). step4->step5 Once iCa is normalized step6 Step 6: Increase Monitoring Increase the frequency of iCa monitoring for the first week after restarting. step5->step6 end Target Calcium Range Achieved step6->end

Caption: Troubleshooting workflow for managing hypercalcemia.

Issue 2: Suboptimal PTH Suppression with Normocalcemia

This situation may arise if the dose is insufficient to suppress PTH adequately but not high enough to cause hypercalcemia.

  • Confirm PTH Measurement: Ensure blood samples were collected and handled correctly (e.g., using appropriate tubes, prompt centrifugation, and proper storage) to prevent PTH degradation.

  • Evaluate Dose-Response: The current dose may be on the lower end of the therapeutic window. Consider a cautious, incremental dose increase (e.g., 15-25%).

  • Increase Monitoring Frequency: After any dose increase, monitor ionized calcium more frequently (e.g., twice weekly for the first two weeks) to detect any potential shift towards hypercalcemia early.

  • Assess Animal Health: Underlying conditions, particularly impaired renal function, can alter the response to vitamin D analogs. Review the overall health status of the animal model.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol is adapted from methodologies for noninvasive oral drug administration in rodents.

  • Acclimation and Training (3-5 days):

    • To reduce stress associated with dosing, train mice to voluntarily consume a palatable vehicle.

    • Offer a small amount (e.g., 50 µL) of a flavored vehicle, such as yogurt or a sweetened gel, twice daily.

    • Once the mice readily consume the vehicle, proceed to dosing.

  • Preparation of Dosing Solution:

    • This compound is typically available in a specific solvent. Prepare the dosing solution according to the manufacturer's instructions to achieve the desired concentration.

    • Ensure the drug is thoroughly mixed into the vehicle just before administration to ensure a homogenous mixture.

  • Administration:

    • Accurately measure the body weight of each mouse to calculate the precise dose volume.

    • Present the drug-vehicle mixture in a small, clean dish.

    • Observe the mouse to ensure the entire dose is consumed. Record the time to consumption.

    • Alternative (Oral Gavage): If voluntary intake is not feasible, oral gavage can be used. This requires trained personnel to minimize stress and risk of injury. Use an appropriately sized, soft-tipped gavage needle.

Protocol 2: Monitoring Serum Calcium and PTH
  • Blood Sample Collection:

    • Collect blood samples at a consistent time point relative to dosing to ensure comparability.

    • For rodents, facial vein or saphenous vein sampling is appropriate for repeated small-volume collection. Terminal cardiac puncture can be used for a final, larger volume sample.

    • Collect samples anaerobically for ionized calcium measurement to prevent changes in pH that can alter results.

  • Sample Processing:

    • For Ionized Calcium (iCa): Analyze whole blood immediately using a point-of-care analyzer or collect in a heparinized syringe and analyze within the hour. Do not expose the sample to air.

    • For Total Calcium & PTH: Collect blood in a serum separator tube. Allow it to clot, then centrifuge to separate the serum. For PTH, it is often recommended to use tubes containing aprotinin to prevent degradation and to freeze the serum immediately if analysis is not performed promptly.

  • Monitoring Frequency:

    • Baseline: Measure before initiating treatment.

    • Initial Dosing Phase (First 2-4 weeks): Monitor iCa at least twice weekly to establish the animal's response.

    • Dose Adjustment Phase: Monitor iCa 2-3 days after any dose change.

    • Maintenance Phase: Once a stable, effective dose is established, frequency can be reduced to weekly or bi-weekly.

Data and Visualization

Calcium Homeostasis Signaling Pathway

The diagram below illustrates how this compound influences the key organs involved in maintaining calcium balance.

This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR binds to Parathyroid Parathyroid Gland VDR->Parathyroid acts on Intestine Intestine VDR->Intestine activates in Bone Bone VDR->Bone activates in Kidney Kidney VDR->Kidney activates in PTH PTH Secretion Parathyroid->PTH inhibits Ca_Absorption Ca2+ & PO43- Absorption Intestine->Ca_Absorption leads to Blood_Ca Increased Blood Ca2+ Ca_Absorption->Blood_Ca Ca_Resorption Ca2+ & PO43- Resorption Bone->Ca_Resorption leads to Ca_Resorption->Blood_Ca Ca_Reabsorption Ca2+ Reabsorption Kidney->Ca_Reabsorption leads to Ca_Reabsorption->Blood_Ca Blood_Ca->Parathyroid Negative Feedback

Caption: this compound's mechanism of action on calcium homeostasis.

Reference Data Tables

Table 1: Biochemical Thresholds for Hypercalcemia in Common Animal Models

Animal ModelTotal Calcium (tCa)Ionized Calcium (iCa)Source
Dog > 11.5 - 12.0 mg/dL> 6.0 mg/dL (1.5 mmol/L)
Cat > 10.5 - 11.0 mg/dL> 5.5 mg/dL (1.4 mmol/L)
Rodent (Rat/Mouse) Varies by strain and lab, typically > 10.5 mg/dLVaries by strain and lab, typically > 5.2 mg/dL (1.3 mmol/L)General Lab Values
Note: Reference ranges can vary significantly between laboratories. It is crucial to establish baseline and reference ranges for the specific animal strain and assay being used.

Table 2: Comparison of Vitamin D Analogs from Clinical and Pre-clinical Data

AnalogKey CharacteristicsHypercalcemic PotentialNotesSource
Calcitriol Active form of Vitamin D3.HighGold standard for PTH suppression, but narrow therapeutic window due to potent effects on intestinal calcium absorption.
This compound Synthetic analog of calcitriol.Comparable to CalcitriolDesigned for potent PTH suppression. Clinical data shows hypercalcemia frequency similar to IV calcitriol.
Alfacalcidol Pro-drug, converted to calcitriol in the liver.HighEfficacy in PTH suppression may be less than calcitriol at equivalent doses.
Paricalcitol Synthetic analog of Vitamin D2.Potentially LowerSome studies suggest a wider therapeutic window with less impact on serum calcium and phosphorus compared to calcitriol.
22-oxacalcitriol (Maxacalcitol) Synthetic analog.Present, but may not suppress bone turnover as much.Animal studies in dogs showed it suppressed PTH but was still accompanied by episodes of hypercalcemia.

References

Technical Support Center: Addressing Poor Solubility of Falecalcitriol in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Falecalcitriol, its poor aqueous solubility presents a significant hurdle for successful in vitro assays. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address these challenges, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It is a highly potent agonist of the Vitamin D Receptor (VDR) and is used in research to study various biological processes, including calcium homeostasis, cell differentiation, and immune modulation.[2] Its hydrophobic nature leads to poor solubility in aqueous solutions, such as cell culture media, which can cause it to precipitate. This precipitation can lead to inaccurate compound concentrations, inconsistent assay results, and potential cytotoxicity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 100 mg/mL (190.63 mM).[2] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing moisture, which can decrease solubility.

Q3: What are the typical working concentrations for this compound in in vitro assays?

A3: The effective concentration of this compound in in vitro assays is typically in the low nanomolar to micromolar range, depending on the cell type and the specific biological endpoint being measured. For instance, its analog calcitriol has been shown to be effective in cell culture at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Solubility Data

The solubility of this compound in various solvents is a critical factor in designing experiments. While comprehensive public data is limited, the following table summarizes available information and provides data for its parent compound, calcitriol, as a reference.

SolventThis compoundCalcitriol (Analog)Molarity (Calcitriol)
DMSO 100 mg/mL[2]~50 mg/mL[3]~120 mM
Methanol Data not available~50 mg/mL~120 mM
Ethanol Data not available~1 mg/mL~2.4 mM
Aqueous Solutions Poorly solublePoorly soluble-

Note: It is highly recommended to experimentally determine the solubility of this compound in your specific aqueous buffer or cell culture medium.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of this compound (Molecular Weight: 524.58 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath at room temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use amber vials to protect from light and minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. It is recommended to use freshly prepared solutions as this compound is unstable in solution.

Protocol 2: Preparation of Working Solutions in Aqueous Media (Serial Dilution)

This protocol details the preparation of final working solutions from a DMSO stock, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile polypropylene tubes

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed medium. Do not add the concentrated DMSO stock directly to a large volume of aqueous medium.

  • Step 1: Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). Vortex gently immediately after adding the stock.

  • Step 2: Final Dilution: Use the intermediate dilution to prepare your final working concentrations. For example, to prepare a 100 nM working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed medium. The final DMSO concentration will be 0.001%.

  • Gently mix the working solutions by inverting the tubes or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.

  • Use the freshly prepared working solutions immediately.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Dilution into Aqueous Medium

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes the compound to "crash out" of solution.Perform a serial dilution as described in Protocol 2. Add the DMSO stock dropwise while gently swirling the medium.
Low Temperature of Medium The solubility of hydrophobic compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for dilutions.
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution.

Issue: Precipitate Forms Over Time in the Incubator

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be unstable in the aqueous environment of the cell culture medium over the duration of the experiment.Prepare fresh working solutions immediately before use. For longer experiments, consider replenishing the medium with freshly prepared compound at intermediate time points.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes.Try a different basal media formulation. If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cells.
pH Shift Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound.Ensure the medium is well-buffered and monitor the pH of your cultures.

Advanced Solubilization Techniques

For particularly challenging assays, consider the following advanced techniques:

  • Use of Surfactants: Non-ionic surfactants like Pluronic® F-68 can be added to the cell culture medium at low, non-toxic concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds.

  • Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules like vitamin D analogs, increasing their aqueous solubility. Prepare a complex of this compound with a suitable cyclodextrin before adding it to the aqueous medium.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -80°C vortex->store thaw Thaw Stock intermediate Prepare Intermediate Dilution in Warm Medium thaw->intermediate final Prepare Final Working Solution intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Workflow for preparing and using this compound in in vitro assays.

VDR_Signaling This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates Biological_Effects Biological Effects (e.g., Cell Differentiation, Calcium Homeostasis) Transcription->Biological_Effects

Simplified Vitamin D Receptor (VDR) signaling pathway activated by this compound.

References

Strategies to mitigate off-target effects of Falecalcitriol in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Falecalcitriol in long-term studies. The information aims to help mitigate potential off-target effects and ensure the robustness of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the active form of vitamin D3, calcitriol.[1] Its primary mechanism of action is binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] This binding forms a heterodimer with the retinoid X receptor (RXR), which then interacts with specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[2][3][4] This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, leading to increased intestinal absorption of calcium and phosphate, and suppression of parathyroid hormone (PTH) synthesis and secretion.

Q2: What are the primary off-target effects of this compound observed in long-term studies?

A2: The most common off-target effects associated with this compound in long-term studies are hypercalcemia (elevated serum calcium levels) and hyperphosphatemia (elevated serum phosphate levels). These effects stem from its potent activity on intestinal calcium and phosphate absorption and bone mineral mobilization.

Q3: How can I monitor for hypercalcemia and hyperphosphatemia in my animal models during a long-term study?

A3: Regular monitoring of serum calcium and phosphate levels is crucial. Blood samples should be collected at baseline and at regular intervals throughout the study. The frequency of monitoring should be determined based on the dose of this compound being administered and the specific animal model.

Recommended Monitoring Schedule:

TimepointParameters to Measure
Baseline (Pre-treatment)Serum Calcium, Serum Phosphate, PTH
Weekly for the first monthSerum Calcium, Serum Phosphate
Bi-weekly for the next two monthsSerum Calcium, Serum Phosphate
Monthly for the remainder of the studySerum Calcium, Serum Phosphate, PTH

Biochemical assays for serum calcium and phosphate can be performed using standard colorimetric assay kits available from various commercial suppliers.

Troubleshooting Guides

Issue 1: Development of Hypercalcemia in Animal Models

Symptoms: Lethargy, polyuria, polydipsia, and weight loss in animals. Confirmed by serum calcium levels exceeding the normal range for the species.

Possible Causes:

  • Dosage is too high: The administered dose of this compound may be causing excessive calcium absorption from the intestine and/or mobilization from bone.

  • High dietary calcium: The calcium content in the animal's diet may be contributing to the elevated serum calcium levels.

  • Impaired renal function: Pre-existing or induced renal insufficiency in the animal model can impair calcium excretion.

Suggested Mitigation Strategies:

  • Dose Adjustment:

    • Reduce the dosage of this compound. A dose-response study is recommended to determine the optimal therapeutic window with minimal calcemic effects.

    • Consider intermittent dosing (e.g., every other day) instead of daily administration to allow for calcium level normalization.

  • Dietary Modification:

    • Switch to a low-calcium diet for the duration of the study. Ensure the diet still meets the essential nutritional requirements of the animal model.

  • Hydration:

    • Ensure animals have ad libitum access to water to promote urinary calcium excretion.

Issue 2: Onset of Vascular Calcification in Long-Term Studies

Observation: Histological analysis of tissues, particularly the aorta and kidneys, reveals calcium deposits.

Possible Cause:

  • Sustained hypercalcemia and hyperphosphatemia: Chronically elevated levels of calcium and phosphate can lead to the deposition of calcium phosphate crystals in soft tissues, a process known as vascular calcification.

Suggested Mitigation Strategies:

  • Strict Control of Serum Minerals:

    • Implement the monitoring and mitigation strategies for hypercalcemia and hyperphosphatemia as described above. Maintaining serum calcium and phosphate within the normal physiological range is paramount.

  • Co-administration of Calcimimetics:

    • Calcimimetics are compounds that allosterically modulate the calcium-sensing receptor (CaSR), leading to a reduction in PTH secretion. Lower PTH levels can help decrease serum calcium. Consider a pilot study to determine the appropriate dosage of a calcimimetic in your animal model.

  • In Vitro Assessment of Calcification Potential:

    • Utilize an in vitro vascular calcification model to screen different concentrations of this compound and potential inhibitory agents before proceeding with long-term in vivo studies.

Experimental Protocols

Protocol 1: In Vitro Vascular Calcification Assay

This protocol allows for the assessment of this compound's potential to induce calcification in vascular smooth muscle cells (VSMCs).

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • Calcification Medium: SmGM supplemented with elevated phosphate (e.g., 2.6 mM sodium phosphate)

  • This compound stock solution

  • Alizarin Red S staining solution

  • Calcium quantification kit (colorimetric)

Methodology:

  • Cell Culture: Culture HASMCs in SmGM until they reach 80-90% confluency.

  • Induction of Calcification:

    • Seed HASMCs in 24-well plates.

    • Once confluent, switch the medium to Calcification Medium.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle control.

    • Culture for 7-14 days, changing the medium and treatments every 2-3 days.

  • Quantification of Calcification:

    • Alizarin Red S Staining:

      • Fix the cells with 4% paraformaldehyde.

      • Stain with Alizarin Red S solution for 5 minutes.

      • Wash with PBS and visualize calcium deposits (red staining) under a microscope.

    • Calcium Quantification:

      • Decalcify the stained wells using 0.6 N HCl.

      • Measure the calcium concentration in the HCl extract using a colorimetric calcium assay kit according to the manufacturer's instructions.

Protocol 2: Monitoring PTH Suppression in Rodent Models

This protocol outlines the procedure for assessing the efficacy of this compound in suppressing parathyroid hormone (PTH) levels in a rat model of secondary hyperparathyroidism.

Animal Model:

  • Induce secondary hyperparathyroidism in rats through a diet high in phosphate and low in calcium or through surgical 5/6 nephrectomy.

Experimental Design:

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Baseline Measurements: Collect blood samples via tail vein or saphenous vein to determine baseline serum PTH, calcium, and phosphate levels.

  • Treatment:

    • Divide animals into treatment groups: Vehicle control, and different doses of this compound.

    • Administer this compound or vehicle daily via oral gavage or subcutaneous injection.

  • Monitoring:

    • Collect blood samples at regular intervals (e.g., weekly) to monitor serum PTH, calcium, and phosphate levels.

  • PTH Measurement:

    • Use a species-specific ELISA kit for rat intact PTH (iPTH) to measure serum PTH concentrations according to the manufacturer's protocol.

Quantitative Data Summary

Table 1: Comparative Efficacy of Vitamin D Analogs on PTH Suppression

Vitamin D AnalogRoute of Administration% of Patients with ≥30% PTH ReductionReference
This compound OralData not available in a directly comparable format
Paricalcitol Intravenous82.0%
Calcitriol Intravenous58.0%

Table 2: Incidence of Hypercalcemia with Vitamin D Analogs

Vitamin D AnalogIncidence of HypercalcemiaComparisonReference
This compound Tended to be higher at doses effective for PTH suppressionCompared to alfacalcidol
Paricalcitol Lower frequency of hypercalcemiaCompared to calcitriol
Calcitriol Higher frequency of hypercalcemiaCompared to paricalcitol

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound VDR_inactive VDR (inactive) This compound->VDR_inactive Binds VDR_active VDR (active) VDR_inactive->VDR_active Activation RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active VDR_RXR_complex VDR-RXR Heterodimer VDR_active->VDR_RXR_complex RXR_active->VDR_RXR_complex Heterodimerization VDRE VDRE (Vitamin D Response Element) VDR_RXR_complex->VDRE Binds to Target_Gene Target Gene (e.g., TRPV6, Calbindin, PTH) VDRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Ca_Absorption Increased Intestinal Calcium Absorption Protein->Ca_Absorption P_Absorption Increased Intestinal Phosphate Absorption Protein->P_Absorption PTH_Suppression Decreased PTH Synthesis & Secretion Protein->PTH_Suppression

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Long-Term Study Start_InVitro Culture Vascular Smooth Muscle Cells Induce_Calc Induce Calcification (High Phosphate) Start_InVitro->Induce_Calc Treat_this compound Treat with this compound (Dose-Response) Induce_Calc->Treat_this compound Assess_Calc Assess Calcification (Alizarin Red S, Calcium Assay) Treat_this compound->Assess_Calc Treat_Animals Treat with this compound (Optimized Dose) Assess_Calc->Treat_Animals Inform Dose Selection Start_InVivo Induce Secondary Hyperparathyroidism in Animal Model Baseline Baseline Blood Sampling (Ca, P, PTH) Start_InVivo->Baseline Baseline->Treat_Animals Monitor_Animals Regular Blood Monitoring (Ca, P, PTH) Treat_Animals->Monitor_Animals Endpoint Endpoint Analysis (Histology of Tissues) Monitor_Animals->Endpoint

Caption: Experimental workflow for mitigating this compound's off-target effects.

References

Technical Support Center: Refinement of Surgical Models of Secondary Hyperparathyroidism for Falecalcitriol Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with surgical models of secondary hyperparathyroidism (SHPT) and studying the effects of Falecalcitriol.

Frequently Asked Questions (FAQs)

Q1: What is the most common surgical model for inducing secondary hyperparathyroidism in rodents?

A1: The 5/6 nephrectomy (subtotal nephrectomy) is the most widely used and accepted surgical model to induce chronic kidney disease (CKD) and subsequent secondary hyperparathyroidism in rodents, particularly rats.[1][2][3] This model mimics the progressive nature of human CKD, leading to phosphate retention, decreased calcitriol production, and consequently, elevated parathyroid hormone (PTH) levels.[4][5]

Q2: What is this compound and what is its mechanism of action in treating secondary hyperparathyroidism?

A2: this compound is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary mechanism of action involves binding with high affinity to the Vitamin D Receptor (VDR). This binding event leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then interacts with Vitamin D Response Elements (VDREs) on target genes. This interaction modulates gene expression to:

  • Increase intestinal absorption of calcium and phosphate.

  • Suppress the synthesis and secretion of parathyroid hormone (PTH) from the parathyroid glands.

  • Promote the maturation and mineralization of osteoblasts, the cells responsible for bone formation.

Q3: How long after 5/6 nephrectomy does it take for secondary hyperparathyroidism to develop?

A3: The development of secondary hyperparathyroidism following 5/6 nephrectomy is progressive. Significant elevations in serum PTH levels are typically observed within 4 to 8 weeks post-surgery. However, the exact timeline can vary depending on the rat strain, diet, and the specific surgical technique employed.

Q4: What are the expected effects of this compound on serum biochemistry in a 5/6 nephrectomy model?

A4: In a 5/6 nephrectomy model, this compound is expected to suppress the elevated PTH levels. Due to its action on intestinal absorption, it may also lead to an increase in serum calcium and phosphate levels. Careful dose-finding studies are crucial to achieve PTH suppression without causing significant hypercalcemia or hyperphosphatemia.

Q5: What are the key parameters to measure in bone histomorphometry to assess the efficacy of this compound?

A5: Bone histomorphometry is the gold standard for evaluating renal osteodystrophy. Key parameters to assess the effects of this compound include:

  • Bone Turnover: Bone formation rate (BFR/BS), mineral apposition rate (MAR), osteoblast surface (Ob.S/BS), and osteoclast surface (Oc.S/BS).

  • Mineralization: Osteoid volume (OV/BV), osteoid thickness (O.Th), and mineralization lag time (MLt).

  • Bone Volume and Structure: Bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Troubleshooting Guides

5/6 Nephrectomy Surgical Model
Issue Possible Cause(s) Troubleshooting Steps
High post-operative mortality - Excessive bleeding during surgery.- Infection.- Anesthesia-related complications.- Ensure meticulous hemostasis using techniques like applying a hemostatic patch or manual compression.- Maintain a sterile surgical environment and administer prophylactic antibiotics.- Closely monitor the animal's vital signs during and after anesthesia.
Inconsistent development of SHPT - Variation in the amount of renal mass removed.- Differences in surgical technique (e.g., polectomy vs. infarction).- Animal strain variability.- Standardize the surgical procedure to ensure consistent removal of 5/6 of the kidney mass.- The infarction model tends to induce more rapid and severe hypertension compared to the polectomy model. Choose the model that best fits the study's objectives.- Use a consistent strain of rats for all experiments.
Uremia-related complications (e.g., weight loss, poor appetite) - Severe uremia due to extensive kidney damage.- Provide supportive care, including a palatable and nutritionally complete diet.- Monitor body weight and food intake regularly.- Consider humane endpoints if the animal's condition deteriorates significantly.
This compound Studies
Issue Possible Cause(s) Troubleshooting Steps
Hypercalcemia and/or hyperphosphatemia - this compound dosage is too high.- Concurrent administration of other medications affecting calcium or phosphate levels (e.g., thiazide diuretics).- Reduce the dose of this compound.- Monitor serum calcium and phosphate levels regularly.- Review all concomitant medications for potential interactions.
Lack of PTH suppression - this compound dosage is too low.- Severe parathyroid gland hyperplasia leading to reduced VDR expression.- Issues with drug formulation or administration.- Increase the dose of this compound, while carefully monitoring for hypercalcemia.- Verify the stability and proper preparation of the this compound solution.- Ensure accurate and consistent administration of the drug.
Unexpected off-target effects - this compound may have pleiotropic effects beyond calcium and PTH regulation.- Carefully observe animals for any unexpected clinical signs.- Consider including additional endpoints in the study to assess potential off-target effects on other organ systems.

Data Presentation

Table 1: Representative Serum Biochemistry Data in a 12-Week Study

ParameterSham Control5/6 Nephrectomy + Vehicle5/6 Nephrectomy + this compound
Serum Creatinine (mg/dL) 0.4 ± 0.11.5 ± 0.31.4 ± 0.3
Serum Phosphorus (mg/dL) 5.5 ± 0.59.8 ± 1.28.5 ± 1.0
Serum Calcium (mg/dL) 10.2 ± 0.49.5 ± 0.610.5 ± 0.5
Serum PTH (pg/mL) 150 ± 30850 ± 150350 ± 80

Data are presented as mean ± SD and are hypothetical representations based on typical findings in the literature.

Table 2: Representative Bone Histomorphometry Data in a 12-Week Study

ParameterSham Control5/6 Nephrectomy + Vehicle5/6 Nephrectomy + this compound
Bone Volume/Total Volume (BV/TV, %) 25 ± 422 ± 526 ± 4
Osteoid Volume/Bone Volume (OV/BV, %) 1.5 ± 0.58.0 ± 2.03.0 ± 1.0
Osteoblast Surface/Bone Surface (Ob.S/BS, %) 8 ± 225 ± 615 ± 4
Osteoclast Surface/Bone Surface (Oc.S/BS, %) 2 ± 0.510 ± 35 ± 2
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) 0.3 ± 0.11.2 ± 0.40.6 ± 0.2

Data are presented as mean ± SD and are hypothetical representations based on typical findings in the literature.

Experimental Protocols

5/6 Nephrectomy Surgical Procedure in Rats

This protocol describes a two-step surgical procedure for creating the 5/6 nephrectomy model.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, scissors, sutures)

  • Heating pad

  • Sterile saline

  • Analgesics

Procedure:

Step 1: Left Kidney Partial Nephrectomy

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Make a flank incision to expose the left kidney.

  • Gently exteriorize the kidney and ligate the upper and lower thirds of the kidney with sutures.

  • Alternatively, resect the upper and lower poles of the kidney.

  • Return the kidney to the abdominal cavity and close the incision in layers.

  • Administer analgesics as per institutional guidelines.

  • Allow the animal to recover for one week.

Step 2: Right Kidney Total Nephrectomy

  • After one week, anesthetize the rat again.

  • Make a flank incision on the right side to expose the right kidney.

  • Ligate the renal artery, vein, and ureter.

  • Remove the entire right kidney.

  • Close the incision in layers.

  • Administer analgesics and monitor the animal closely during recovery.

Serum PTH Measurement

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Rat PTH ELISA kit

  • Microplate reader

Procedure:

  • Collect blood samples from the rats via an appropriate method (e.g., tail vein, cardiac puncture at endpoint).

  • Centrifuge the blood samples to separate the plasma or serum.

  • Store the plasma/serum at -80°C until analysis.

  • Follow the manufacturer's instructions for the specific rat PTH ELISA kit to determine the PTH concentration.

  • Read the absorbance on a microplate reader and calculate the PTH concentration based on the standard curve.

Bone Histomorphometry

Materials:

  • Tetracycline or other fluorescent bone labels

  • Fixative (e.g., 70% ethanol)

  • Embedding medium (e.g., methyl methacrylate)

  • Microtome for undecalcified bone

  • Stains (e.g., Von Kossa, Goldner's Trichrome)

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Administer fluorescent labels (e.g., tetracycline) at specific time points before sacrifice to label areas of active bone formation. A common protocol is to inject on day 10 and day 3 before sacrifice.

  • At the end of the study, euthanize the animals and dissect the bones of interest (e.g., femur, tibia, vertebrae).

  • Fix the bones in 70% ethanol.

  • Dehydrate the bones in graded ethanol and embed them in plastic (e.g., methyl methacrylate) without decalcification.

  • Cut thin sections (5-10 µm) using a specialized microtome.

  • Stain some sections for static histomorphometry (e.g., Goldner's Trichrome to visualize osteoid and mineralized bone).

  • Leave other sections unstained for dynamic histomorphometry, viewing them under a fluorescence microscope to visualize the fluorescent labels.

  • Capture images and use specialized software to quantify the various histomorphometric parameters.

Mandatory Visualization

Falecalcitriol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Parathyroid Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Secretion This compound This compound VDR_inactive VDR (inactive) This compound->VDR_inactive Binds VDR_active VDR (active) VDR_inactive->VDR_active Conformational Change VDR_RXR_complex This compound-VDR-RXR Complex VDR_active->VDR_RXR_complex Heterodimerizes with RXR in Nucleus RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to PTH_Gene PTH Gene VDRE->PTH_Gene Regulates Gene_Transcription Modulation of Gene Transcription PTH_Gene->Gene_Transcription Leads to PTH_mRNA PTH mRNA Gene_Transcription->PTH_mRNA Decreases PTH_Secretion Decreased PTH Secretion PTH_mRNA->PTH_Secretion

Caption: this compound signaling pathway in a parathyroid cell.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization surgery_step1 Step 1: Left Kidney Partial Nephrectomy acclimatization->surgery_step1 recovery1 Recovery (1 week) surgery_step1->recovery1 surgery_step2 Step 2: Right Kidney Total Nephrectomy recovery1->surgery_step2 recovery2 Post-operative Recovery & SHPT Development (4-8 weeks) surgery_step2->recovery2 grouping Randomization into Treatment Groups recovery2->grouping treatment This compound or Vehicle Administration (Duration of Study) grouping->treatment monitoring In-life Monitoring: - Body Weight - Blood/Urine Collection treatment->monitoring sacrifice Euthanasia & Tissue Collection treatment->sacrifice analysis Data Analysis: - Serum Biochemistry (PTH, Ca, P) - Bone Histomorphometry sacrifice->analysis end End analysis->end

Caption: Experimental workflow for this compound studies.

References

Technical Support Center: Overcoming Resistance to Falecalcitriol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Falecalcitriol treatment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during in-vitro experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[1] This signaling cascade is known to inhibit cancer cell proliferation, induce apoptosis, and promote cell differentiation in various cancer types.[2][3]

Q2: My cells are not responding to this compound treatment. What are the potential reasons?

A2: Resistance to this compound, similar to other vitamin D analogs, can arise from several molecular mechanisms:

  • Low or absent Vitamin D Receptor (VDR) expression: The VDR is essential for mediating the biological effects of this compound. Cell lines with low or negligible VDR expression are often inherently resistant to treatment.

  • Increased catabolism of this compound: The enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) is the primary enzyme responsible for the breakdown of calcitriol and its analogs. Overexpression of CYP24A1 can lead to rapid degradation of this compound, reducing its intracellular concentration and efficacy.

  • Epigenetic silencing of VDR target genes: Even with sufficient VDR expression, downstream target genes that mediate the anti-proliferative effects of this compound may be silenced through mechanisms like DNA methylation or histone deacetylation.

  • Alterations in co-regulatory proteins: The interaction of the VDR-RXR complex with co-activator and co-repressor proteins is crucial for gene regulation. Alterations in the expression or function of these co-regulators can impair the transcriptional response to this compound.

Q3: Which cell lines are known to be sensitive or resistant to vitamin D analogs like this compound?

A3: Sensitivity to vitamin D analogs varies across different cancer cell lines. While specific data for this compound is limited, studies on calcitriol provide valuable insights. For instance, breast cancer cell lines like MCF-7 and T47D, and some colorectal cancer cell lines have shown sensitivity, while others may exhibit resistance. A vitamin D-resistant subclone of the MCF-7 breast cancer cell line, designated MCF-7/VD(R), has been developed and is characterized by a lower number of VDRs.

Troubleshooting Guide

Issue 1: Sub-optimal or no inhibition of cell proliferation observed.

Possible Cause 1: Low VDR Expression

  • Troubleshooting Steps:

    • Assess VDR mRNA levels: Perform quantitative real-time PCR (qPCR) to determine the relative expression of VDR mRNA in your cell line compared to a known sensitive cell line.

    • Assess VDR protein levels: Perform Western blotting to confirm VDR protein expression.

Possible Cause 2: High CYP24A1 Expression

  • Troubleshooting Steps:

    • Assess CYP24A1 mRNA levels: Use qPCR to measure the basal expression of CYP24A1 and its induction after this compound treatment. A high basal level or strong induction can indicate rapid drug catabolism.

Possible Cause 3: Sub-optimal Drug Concentration or Treatment Duration

  • Troubleshooting Steps:

    • Perform a dose-response study: Titrate this compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

    • Optimize treatment duration: Assess cell viability at different time points (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.

Issue 2: Developing a this compound-Resistant Cell Line for further studies.
  • Troubleshooting Steps:

    • Gradual dose escalation: Culture the parental sensitive cell line in the continuous presence of a low concentration of this compound (e.g., IC20). Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.

    • High-dose selection: Treat the parental cell line with a high concentration of this compound (e.g., IC80-IC90) to select for the small population of inherently resistant cells. Culture the surviving cells in the continued presence of the high drug concentration.

    • Confirm resistance: Once a resistant population is established, confirm the shift in IC50 compared to the parental cell line using a cell viability assay.

Data Presentation

Table 1: Antiproliferative Activity of Calcitriol and its Analogs in Various Cancer Cell Lines (IC50 values)

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF-7Breast CancerCalcitriol0.05 - 0.25
T47DBreast CancerCalcitriol0.05 - 0.25
MDA-MB-231Breast CancerCalcitriol0.05 - 0.25
CaCo IIColorectal CancerAlfacalcidol4 - 200
HT29Colorectal CancerCalcitriol>100 (in 1.8 mM Ca++)
SW480Colorectal CancerCalcitriolNot specified
HEC1AEndometrial CancerCalcitriol10⁻¹¹ - 10⁻⁹ M (antiproliferative)

Note: This table presents data for calcitriol and its analogs as a proxy for this compound's expected activity. Researchers should determine the specific IC50 for this compound in their cell line of interest.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for VDR and CYP24A1 Expression
  • Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or vehicle control for the desired time.

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for VDR, CYP24A1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Western Blotting for VDR Protein Expression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against VDR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Falecalcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex This compound This compound VDR_inactive VDR This compound->VDR_inactive Binds CYP24A1_Protein CYP24A1 (Enzyme) This compound->CYP24A1_Protein Catabolized by VDR_active VDR VDR_inactive->VDR_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus VDR_RXR_complex VDR-RXR Heterodimer VDRE VDRE Target_Gene Target Gene (e.g., p21, p27) VDRE->Target_Gene Regulates CYP24A1_Gene CYP24A1 Gene VDRE->CYP24A1_Gene Induces mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Cell_Effects Cell Cycle Arrest Apoptosis Differentiation Protein->Cell_Effects CYP24A1_mRNA CYP24A1 mRNA CYP24A1_Gene->CYP24A1_mRNA CYP24A1_mRNA->CYP24A1_Protein VDR_RXR_complex->VDRE Binds to

Caption: this compound Signaling Pathway.

Caption: Troubleshooting Workflow for this compound Resistance.

Resistance_Mechanisms Resistance This compound Resistance Reduced_VDR Reduced VDR Expression/ Function Resistance->Reduced_VDR Increased_Catabolism Increased this compound Catabolism Resistance->Increased_Catabolism Altered_Downstream Altered Downstream Signaling Resistance->Altered_Downstream VDR_Mutation VDR Gene Mutation/ Deletion Reduced_VDR->VDR_Mutation VDR_Silencing Epigenetic Silencing of VDR Reduced_VDR->VDR_Silencing CYP24A1_Overexpression CYP24A1 Overexpression Increased_Catabolism->CYP24A1_Overexpression Co_regulator_dysfunction Co-regulator Dysfunction Altered_Downstream->Co_regulator_dysfunction Target_gene_silencing Target Gene Silencing Altered_Downstream->Target_gene_silencing

Caption: Key Mechanisms of this compound Resistance.

References

Adjusting Falecalcitriol treatment protocols for different stages of chronic kidney disease models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Falecalcitriol in preclinical chronic kidney disease (CKD) models. The information is designed to assist in the adjustment of treatment protocols for different stages of CKD.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the context of CKD?

A1: this compound is a potent synthetic analog of calcitriol, the active form of vitamin D. In chronic kidney disease, impaired kidney function leads to decreased production of endogenous calcitriol. This deficiency, coupled with phosphate retention, contributes to secondary hyperparathyroidism (SHPT), a condition characterized by elevated parathyroid hormone (PTH) levels.[1][2] this compound acts by binding to the vitamin D receptor (VDR) in the parathyroid gland, which suppresses the synthesis and secretion of PTH.[3] This helps to manage the mineral and bone disorders associated with CKD (CKD-MBD).

Q2: What are the common animal models for studying CKD and the effects of this compound?

A2: The two most widely used rodent models for inducing CKD are the 5/6 subtotal nephrectomy model and the adenine-induced nephropathy model.

  • 5/6 Subtotal Nephrectomy: This surgical model involves the removal of one kidney and two-thirds of the other, leading to a progressive decline in renal function that mimics many aspects of human CKD.[4][5]

  • Adenine-Induced Nephropathy: This is a non-surgical model where the administration of adenine in the diet or via gavage leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial fibrosis and a subsequent decline in kidney function.

Q3: How can I stage the progression of CKD in my animal models?

A3: Staging of CKD in rodent models is typically based on the evaluation of key biochemical markers over time. While there isn't a universally standardized staging system for these models, a practical approach is to categorize the disease severity based on the elevation of serum creatinine and blood urea nitrogen (BUN). The following table provides a general guideline for staging in rats.

StageSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Pathophysiological State
Mild CKD 1.5 - 2.560 - 100Initial decline in renal function, slight increase in PTH.
Moderate CKD 2.5 - 4.0100 - 150Significant renal impairment, established secondary hyperparathyroidism.
Severe CKD > 4.0> 150End-stage renal disease phenotype, severe hyperparathyroidism, and mineral imbalances.

Note: These values are approximate and can vary based on the specific rodent strain and experimental conditions. It is crucial to establish baseline values for your specific animal colony.

Q4: What is the recommended starting dose of this compound for different CKD stages?

A4: As this compound is more potent than calcitriol, initial dose-finding studies are recommended. Based on studies with calcitriol in rodent CKD models, the following starting doses for this compound can be considered, with subsequent adjustments based on therapeutic response and monitoring for side effects.

CKD StageThis compound Starting Dose (ng/kg/day, oral gavage)Rationale
Mild CKD 5 - 10To suppress the initial rise in PTH without inducing hypercalcemia.
Moderate CKD 10 - 20Higher dose required to manage established secondary hyperparathyroidism.
Severe CKD 20 - 40Aggressive PTH suppression is needed, but with a high risk of hypercalcemia, requiring close monitoring.

Note: These are suggested starting doses and should be optimized in your specific experimental setting.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Hypercalcemia - this compound dose is too high.- Concurrent high calcium diet.- Dehydration.- Immediately discontinue this compound treatment until serum calcium normalizes.- Re-initiate treatment at a 50% lower dose.- Ensure adequate hydration with free access to water.- In severe cases, saline fluid therapy and diuretics (e.g., furosemide) can be considered to promote calcium excretion.
Inadequate PTH Suppression - this compound dose is too low.- Development of parathyroid gland hyperplasia, leading to reduced VDR expression and resistance to therapy.- Gradually increase the this compound dose in increments of 25-50%, with weekly monitoring of serum calcium and PTH.- Consider combination therapy with a calcimimetic agent in advanced CKD models.
High Variability in Response - Inconsistent drug administration (e.g., oral gavage technique).- Differences in the severity of CKD among animals in the same group.- Ensure all personnel are properly trained in oral gavage techniques.- Carefully stage animals based on baseline biochemical markers before randomizing into treatment groups.
Weight Loss or Poor Health - Progression of CKD.- this compound toxicity (less common).- Stress from experimental procedures.- Monitor body weight and food/water intake regularly.- Provide nutritional support if necessary.- If toxicity is suspected, temporarily halt treatment and assess renal and liver function.

Experimental Protocols

Adenine-Induced CKD Model in Rats
  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Induction of CKD:

    • Mild to Moderate CKD: Administer a diet containing 0.75% (w/w) adenine for 2-3 weeks.

    • Severe CKD: Administer a diet containing 0.75% (w/w) adenine for 4 weeks.

  • Staging: Monitor serum creatinine and BUN weekly. Use the staging table above to classify disease severity.

  • This compound Treatment: Once the desired CKD stage is achieved, initiate daily oral gavage of this compound at the recommended starting dose.

  • Monitoring:

    • Weekly: Serum calcium, phosphate, creatinine, and BUN.

    • Bi-weekly: Serum PTH and FGF-23.

    • End of study: Histological analysis of kidneys and parathyroid glands.

5/6 Subtotal Nephrectomy CKD Model in Rats
  • Animal Model: Male Wistar rats (10-12 weeks old).

  • Surgical Procedure:

    • Step 1: Under anesthesia, perform a left lateral incision to expose the left kidney. Ligate the renal artery and vein and remove the kidney.

    • Step 2 (one week later): Perform a right lateral incision to expose the right kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney.

  • Staging and Treatment:

    • Mild CKD (4-8 weeks post-surgery): Characterized by a moderate increase in BUN and creatinine. Initiate this compound treatment.

    • Moderate to Severe CKD (12-16 weeks post-surgery): Significant elevation in BUN and creatinine, with established secondary hyperparathyroidism. Adjust this compound dose as needed.

  • Monitoring: Follow the same monitoring schedule as the adenine-induced model.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in CKD

Falecalcitriol_Signaling This compound This compound VDR Vitamin D Receptor (VDR) in Parathyroid Gland This compound->VDR binds to PTH_Gene PTH Gene Transcription VDR->PTH_Gene suppresses PTH_Secretion PTH Secretion PTH_Gene->PTH_Secretion leads to decreased Serum_PTH Decreased Serum PTH PTH_Secretion->Serum_PTH CKD Chronic Kidney Disease Low_Calcitriol Decreased Calcitriol CKD->Low_Calcitriol High_Phosphate Increased Phosphate CKD->High_Phosphate High_PTH Increased Serum PTH Low_Calcitriol->High_PTH stimulates High_Phosphate->High_PTH stimulates

Caption: this compound binds to the VDR in the parathyroid gland to suppress PTH gene transcription and secretion.

Experimental Workflow for Adjusting this compound Treatment

Experimental_Workflow Start Start Induce_CKD Induce CKD Model (Adenine or 5/6 Nephrectomy) Start->Induce_CKD Stage_CKD Stage CKD Severity (Mild, Moderate, Severe) Based on BUN & Creatinine Induce_CKD->Stage_CKD Initiate_Tx Initiate this compound Treatment (Dose based on CKD Stage) Stage_CKD->Initiate_Tx Monitor Weekly Monitoring: Serum Ca, P, BUN, Creatinine Bi-weekly: PTH, FGF-23 Initiate_Tx->Monitor Check_Response Assess Therapeutic Response and Side Effects Monitor->Check_Response End End of Study: Terminal Bleed & Tissue Harvest Monitor->End At Predefined Endpoint Adjust_Dose Adjust this compound Dose Check_Response->Adjust_Dose Inadequate Response or Side Effects Continue_Tx Continue Treatment and Monitoring Check_Response->Continue_Tx Adequate Response Adjust_Dose->Monitor Continue_Tx->Monitor

References

Validation & Comparative

A Comparative Analysis of Falecalcitriol and Calcitriol for In Vivo Parathyroid Hormone Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Falecalcitriol and Calcitriol, two active vitamin D analogs utilized in the management of secondary hyperparathyroidism. The following sections detail their comparative efficacy in suppressing parathyroid hormone (PTH) in vivo, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental application.

Comparative Efficacy in PTH Suppression: A Data-Driven Overview

This compound, a synthetic analog of Calcitriol, has demonstrated potent activity in the suppression of parathyroid hormone. Clinical and preclinical data suggest that this compound may offer a greater and more sustained PTH reduction compared to Calcitriol, potentially with a different profile regarding its effects on calcium and phosphorus metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative in vivo studies.

Table 1: Clinical Comparison of Oral this compound and Intravenous Calcitriol in Hemodialysis Patients with Secondary Hyperparathyroidism[1]

ParameterThis compound (Oral)Calcitriol (Intravenous)p-value
Change in intact PTH (iPTH)-200.1 ± 107.0 pg/mL-200.8 ± 114.9 pg/mL0.9895
Change in whole PTH (wPTH)-137.1 ± 73.1 pg/mL-120.4 ± 81.1 pg/mL0.5603
Serum Calcium at 12 weeksComparableComparableN/A
Serum Phosphate at 12 weeksComparableComparableN/A

Data from a randomized, crossover trial involving 21 patients over 12 weeks for each treatment.[1]

Table 2: Preclinical Data on Calcitriol-Mediated PTH Suppression in a Rat Model of Chronic Kidney Disease (CKD)[2]

Treatment Group (in uremic rats)DoseDurationPTH SuppressionSerum CalciumSerum Phosphate
Vehicle ControlN/A3 weeksN/ANormal for CKD modelElevated
Calcitriol20 ng/kg/day1 weekSignificant suppressionSignificantly elevatedNo significant change
Calcitriol80 ng/kg/day1 weekGreater suppression than 20 ng/kgSignificantly elevatedNo significant change

This data is derived from studies investigating the effects of Calcitriol in an experimental CKD model and serves as a reference for its in vivo activity. Direct comparative preclinical data with this compound at varied doses is limited in the reviewed literature.

Experimental Protocols

Understanding the methodologies employed in these comparative studies is crucial for the interpretation of the data.

Clinical Trial Protocol: Oral this compound vs. Intravenous Calcitriol[1]
  • Study Design: A randomized, 2x2 crossover trial.

  • Participants: 21 hemodialysis patients diagnosed with moderate to severe secondary hyperparathyroidism.

  • Treatment Arms:

    • Oral this compound for 12 weeks.

    • Intravenous Calcitriol for 12 weeks.

  • Primary Endpoint: Decrease in serum intact PTH (iPTH) levels.

  • Secondary Endpoints: Changes in whole PTH (wPTH), serum calcium, and serum phosphate levels.

  • Data Collection: Blood samples were collected at baseline and at regular intervals throughout the 12-week treatment periods to measure PTH, calcium, and phosphate concentrations.

Preclinical Study Protocol: Evaluating Vitamin D Analogs in a Uremic Rat Model[2]
  • Animal Model: Male rats with surgically induced renal failure (e.g., 5/6 nephrectomy) are commonly used to model secondary hyperparathyroidism associated with chronic kidney disease.

  • Induction of Secondary Hyperparathyroidism: Following nephrectomy, rats are often fed a diet with modified phosphate content to induce and maintain elevated PTH levels.

  • Treatment Groups:

    • Sham-operated control group receiving vehicle.

    • Uremic control group receiving vehicle.

    • Uremic group receiving this compound at various doses.

    • Uremic group receiving Calcitriol at various doses.

  • Drug Administration: Drugs are typically administered via oral gavage or intraperitoneal injection for a specified period (e.g., several weeks).

  • Outcome Measures:

    • PTH Levels: Serum or plasma PTH concentrations are measured at baseline and at the end of the treatment period using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Serum Biochemistry: Serum calcium and phosphate levels are measured to assess the calcemic and phosphatemic effects of the treatments.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different treatments.

Mechanism of Action and Signaling Pathways

Both this compound and Calcitriol exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

Signaling Pathway for PTH Suppression

The binding of this compound or Calcitriol to the VDR in the parathyroid gland initiates a cascade of molecular events that ultimately leads to the suppression of PTH gene transcription.

PTH_Suppression_Pathway cluster_cell Parathyroid Cell Calcitriol Calcitriol / this compound VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on PTH Gene VDR_RXR->VDRE Binds to PTH_Gene PTH Gene Transcription VDRE->PTH_Gene Regulates Suppression Suppression PTH_Gene->Suppression PTH_mRNA PTH mRNA PTH_Protein Parathyroid Hormone (PTH) PTH_mRNA->PTH_Protein Leads to less Suppression->PTH_mRNA Reduces Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Induce Secondary Hyperparathyroidism in Rats (e.g., 5/6 Nephrectomy) Group_Allocation Randomly Allocate to Treatment Groups Animal_Model->Group_Allocation Falecalcitriol_Group This compound Administration (Varying Doses) Group_Allocation->Falecalcitriol_Group Calcitriol_Group Calcitriol Administration (Varying Doses) Group_Allocation->Calcitriol_Group Control_Group Vehicle Control Administration Group_Allocation->Control_Group Blood_Sampling Collect Blood Samples (Baseline and Post-Treatment) Falecalcitriol_Group->Blood_Sampling Calcitriol_Group->Blood_Sampling Control_Group->Blood_Sampling Biochemical_Analysis Measure Serum PTH, Calcium, & Phosphate Blood_Sampling->Biochemical_Analysis Statistical_Analysis Compare Treatment Effects Biochemical_Analysis->Statistical_Analysis

References

Falecalcitriol Demonstrates Superior Potency and Duration of Action Compared to Calcitriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of falecalcitriol and calcitriol, two active vitamin D analogs. The evidence presented herein validates the superior potency and extended duration of action of this compound in the regulation of parathyroid hormone (PTH) and calcium homeostasis. This document summarizes key experimental data, details the methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound, a synthetic analog of calcitriol, exhibits enhanced therapeutic efficacy primarily due to its unique chemical structure. The substitution of trifluoromethyl groups at the C-26 and C-27 positions of the side chain results in a molecule with higher potency and a significantly longer biological half-life compared to calcitriol. This extended duration of action is attributed to its metabolism into a still-biologically-active metabolite, 23S-hydroxythis compound. Clinical evidence demonstrates that this compound effectively suppresses PTH levels, often at lower equivalent doses than calcitriol, with a comparable safety profile regarding serum calcium and phosphate levels.

Comparative Data

The following tables summarize the key pharmacological and clinical parameters of this compound and calcitriol based on available experimental data.

Table 1: Potency and Vitamin D Receptor (VDR) Binding Affinity

ParameterThis compoundCalcitriolReference
VDR Binding Affinity Higher than Calcitriol (qualitative)High Affinity[1][2]
Potency in PTH Suppression Greater potential to suppress PTHStandard[3]

Note: Specific quantitative VDR binding affinity data (IC50 or Ki values) for this compound were not available in the reviewed literature; however, multiple sources consistently report its higher potency.

Table 2: Pharmacokinetics

ParameterThis compoundCalcitriolReference
Half-life Longer than Calcitriol5 to 10 hours (healthy subjects), 15 to 30 hours (dialysis patients)[3][4]
Metabolism Metabolized to a bioactive 23S-hydroxylated form by CYP24A1, which is resistant to further degradation.Metabolized by CYP24A1 to calcitroic acid (inactive).
Duration of Action Long-lasting effectsPharmacological effect of a single dose persists for 3 to 5 days.

Table 3: Clinical Efficacy in Secondary Hyperparathyroidism (SHPT) in Hemodialysis Patients

Data from a randomized, crossover trial comparing oral this compound with intravenous calcitriol over 12 weeks.

ParameterThis compound (oral)Calcitriol (intravenous)p-valueReference
Change in intact PTH (iPTH) (pg/mL) -200.1 ± 107.0-200.8 ± 114.90.9895
Change in whole PTH (wPTH) (pg/mL) -137.1 ± 73.1-120.4 ± 81.10.5603
Serum Calcium (Ca) levels ComparableComparableNot significant
Serum Phosphate (P) levels ComparableComparableNot significant

Signaling Pathways and Mechanism of Action

Both this compound and calcitriol exert their biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, most notably the gene encoding for PTH.

Vitamin D Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus Vitamin_D_Analog This compound or Calcitriol VDR Vitamin D Receptor (VDR) Vitamin_D_Analog->VDR Binds VDR_RXR_Complex VDR-RXR-Ligand Complex VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription PTH_Gene PTH Gene Transcription Gene_Transcription->PTH_Gene Suppresses Ca_Transport_Genes Calcium Transport Gene Transcription Gene_Transcription->Ca_Transport_Genes Activates

Vitamin D Signaling Pathway.

The superior duration of action of this compound is attributed to its unique metabolic pathway. While calcitriol is inactivated by 24-hydroxylation, this compound is metabolized to a 23S-hydroxylated form that retains significant biological activity and is more resistant to further degradation.

Metabolic Pathways Calcitriol Calcitriol CYP24A1 CYP24A1 (24-hydroxylase) Calcitriol->CYP24A1 Metabolized by This compound This compound This compound->CYP24A1 Metabolized by Calcitroic_Acid Calcitroic Acid (Inactive) CYP24A1->Calcitroic_Acid Produces 23S_OH_this compound 23S-hydroxy-falecalcitriol (Active) CYP24A1->23S_OH_this compound Produces

Metabolism of Calcitriol and this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a compound to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.

  • Receptor Preparation: Recombinant human VDR or nuclear extracts from VDR-expressing cells are prepared and quantified.

  • Radioligand: Tritiated calcitriol ([³H]-1,25(OH)₂D₃) is used as the radioligand at a concentration at or below its dissociation constant (Kd).

  • Competition Assay:

    • A constant concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound (this compound or calcitriol).

    • A control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled calcitriol (non-specific binding) are included.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using methods such as hydroxylapatite slurry or glass fiber filters.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) can then be calculated.

VDR Binding Assay Workflow Start Start Prepare_Reagents Prepare VDR, Radioligand, and Test Compounds Start->Prepare_Reagents Incubate Incubate VDR, Radioligand, and Competitor Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure_Radioactivity Measure Radioactivity of Bound Fraction Separate->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

VDR Competitive Binding Assay Workflow.
Intact Parathyroid Hormone (iPTH) Immunoassay

This assay is used to quantify the level of biologically active, full-length PTH in patient serum or plasma.

  • Principle: A two-site sandwich enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA) is commonly used.

  • Assay Procedure:

    • Patient serum or plasma samples are added to microplate wells coated with a capture antibody specific for a region of the PTH molecule (e.g., the C-terminal).

    • A second detection antibody, specific for a different region (e.g., the N-terminal) and conjugated to an enzyme (e.g., horseradish peroxidase) or a chemiluminescent label, is added.

    • Only intact PTH (1-84) will be "sandwiched" between the two antibodies.

    • The wells are washed to remove unbound components.

  • Detection:

    • For ELISA, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is proportional to the amount of iPTH.

    • For CLIA, a trigger solution is added to initiate a light-emitting reaction. The amount of light produced is proportional to the amount of iPTH.

  • Quantification: The concentration of iPTH in the samples is determined by comparing the signal to a standard curve generated from known concentrations of iPTH.

iPTH Immunoassay Workflow Start Start Add_Sample Add Patient Sample to Coated Well Start->Add_Sample Add_Detection_Ab Add Labeled Detection Antibody Add_Sample->Add_Detection_Ab Incubate Incubate to Form Sandwich Complex Add_Detection_Ab->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate/Trigger Solution Wash->Add_Substrate Measure_Signal Measure Colorimetric/Luminescent Signal Add_Substrate->Measure_Signal Calculate_Concentration Calculate iPTH Concentration Measure_Signal->Calculate_Concentration End End Calculate_Concentration->End

iPTH Immunoassay Workflow.

Conclusion

References

Falecalcitriol Versus Other Vitamin D Analogs: A Comparative Analysis of Calcemic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcemic effects of falecalcitriol against other prominent vitamin D analogs, including calcitriol, alfacalcidol, paricalcitol, and maxacalcitol. The information is supported by data from clinical trials to aid in research and development decisions.

Introduction to this compound and Other Vitamin D Analogs

Vitamin D analogs are crucial in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). They act by binding to the vitamin D receptor (VDR), which suppresses the synthesis and secretion of parathyroid hormone (PTH). However, a significant challenge with these therapies is the associated risk of hypercalcemia and hyperphosphatemia. This compound is a synthetic analog of calcitriol, the active form of vitamin D3, designed to have a potent and long-lasting suppressive effect on PTH with potentially different calcemic effects compared to other analogs.[1][2]

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

This compound, like other vitamin D analogs, exerts its effects by binding to the VDR, a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene expression. The VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to vitamin D response elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, primarily by suppressing PTH gene expression in the parathyroid glands. The unique chemical structure of this compound, with fluorine atoms at the C-26 and C-27 positions, results in altered metabolism and a longer half-life, contributing to its potent and sustained action.

VDR_Signaling_Pathway cluster_cell Target Cell (e.g., Parathyroid Cell) This compound This compound / Vitamin D Analog VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates PTH_Gene PTH Gene Suppression Gene_Transcription->PTH_Gene

Vitamin D Receptor (VDR) Signaling Pathway.

Comparative Data on Calcemic Effects

The following tables summarize the quantitative data from comparative clinical trials involving this compound and other vitamin D analogs.

This compound vs. Calcitriol
ParameterThis compoundCalcitriolStudy Details
Change in Intact PTH (iPTH) (pg/mL) -200.1 ± 107.0-200.8 ± 114.921 hemodialysis patients with SHPT in a 12-week randomized crossover trial.[3]
Serum Calcium ComparableComparableFrequencies of hypercalcemia were similar between the two groups.[3]
Serum Phosphate ComparableComparableFrequencies of hyperphosphatemia were similar between the two groups.[3]
This compound vs. Alfacalcidol
ParameterThis compoundAlfacalcidolStudy Details
Percent Change in C-terminal PTH -7.89%+30.42% (p=0.022)25 hemodialysis patients with moderate to severe SHPT in a crossover comparative study.
Percent Change in Intact PTH (iPTH) -4.39%+38.88% (p=0.077)25 hemodialysis patients with moderate to severe SHPT in a crossover comparative study.
Serum Calcium Maintained at initial levelsMaintained at initial levelsDosages were adjusted to maintain similar serum calcium levels.
Paricalcitol vs. Calcitriol
ParameterParicalcitolCalcitriolStudy Details
PTH Reduction ≥50% Achieved significantly fasterSlower achievement263 hemodialysis patients in a 32-week double-blind, randomized, multicenter study.
Episodes of Hypercalcemia Significantly fewer sustained episodesMore frequent sustained episodes263 hemodialysis patients in a 32-week double-blind, randomized, multicenter study.
PTH Suppression -52%-46%110 patients with stage 3-4 CKD in a 24-week randomized multicenter trial.
Incidence of Hypercalcemia 3 patients1 patient110 patients with stage 3-4 CKD in a 24-week randomized multicenter trial.
Maxacalcitol vs. Calcitriol
ParameterMaxacalcitolCalcitriolStudy Details
Intact PTH (iPTH) (pg/mL) at 12 weeks 267 ± 169343 ± 195 (p=0.11)31 chronic hemodialysis patients in a 12-week randomized crossover study.
Serum Calcium (mmol/L) at 12 weeks 2.40 ± 0.222.42 ± 0.25 (p=0.71)31 chronic hemodialysis patients in a 12-week randomized crossover study.
Serum Phosphate (mmol/L) at 12 weeks 1.97 ± 0.422.00 ± 0.48 (p=0.64)31 chronic hemodialysis patients in a 12-week randomized crossover study.
Serum iPTH No significant differenceNo significant difference91 chronic hemodialysis patients in a 12-month randomized prospective multicenter trial.
Serum Calcium Significantly higher in early treatment, but not at the endLower in early treatment91 chronic hemodialysis patients in a 12-month randomized prospective multicenter trial.

Experimental Protocols

This compound vs. Calcitriol Crossover Trial
  • Study Design: A randomized, 2x2 crossover trial.

  • Participants: 21 hemodialysis patients with moderate to severe secondary hyperparathyroidism.

  • Methodology: Patients were treated for 12 weeks with either oral this compound or intravenous calcitriol, followed by a washout period and then crossover to the other treatment for another 12 weeks. The primary endpoint was the decrease in serum intact PTH (iPTH). Secondary outcomes included changes in serum calcium and phosphate levels.

experimental_workflow_crossover Start Enrollment (21 HD Patients with SHPT) Randomization Randomization Start->Randomization GroupA Group A (n=10/11) Randomization->GroupA GroupB Group B (n=11/10) Randomization->GroupB Treatment1A 12 Weeks: Oral this compound GroupA->Treatment1A Treatment1B 12 Weeks: IV Calcitriol GroupB->Treatment1B Washout Washout Period Treatment1A->Washout Treatment1B->Washout Treatment2A 12 Weeks: IV Calcitriol Washout->Treatment2A Crossover Treatment2B 12 Weeks: Oral this compound Washout->Treatment2B Crossover Endpoint Primary Endpoint: Decrease in iPTH Secondary Endpoints: Serum Ca, P levels Treatment2A->Endpoint Treatment2B->Endpoint

Randomized Crossover Trial Workflow.
This compound vs. Alfacalcidol Crossover Trial

  • Study Design: An unmasked crossover comparative study.

  • Participants: 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism.

  • Methodology: Patients initially received daily oral alfacalcidol for an 8-week observation period. They were then allocated into two groups for a crossover trial of this compound and alfacalcidol. The dosage of both drugs was adjusted to maintain the initial serum calcium levels. The primary efficacy evaluation was the comparison of the relative change in serum PTH levels between the two drugs in the first period.

Paricalcitol vs. Calcitriol Multicenter Trial
  • Study Design: A double-blind, randomized, multicenter study.

  • Participants: 263 hemodialysis patients.

  • Methodology: Patients were randomly assigned to receive either intravenous paricalcitol or calcitriol in a dose-escalating manner for up to 32 weeks. Dose adjustments were based on laboratory results for PTH, calcium, and calcium-phosphorus product. The primary endpoint was a greater than 50% reduction in baseline PTH. Secondary endpoints included the occurrence of hypercalcemia and elevated calcium-phosphorus product.

Maxacalcitol vs. Calcitriol Crossover Study
  • Study Design: A multicenter, randomized crossover study.

  • Participants: 31 chronic hemodialysis patients with secondary hyperparathyroidism.

  • Methodology: Patients were randomly divided into two groups and administered either maxacalcitol or calcitriol in a crossover design for 12 weeks each. Doses were adjusted based on serum levels of calcium and intact PTH.

Summary and Conclusion

This compound demonstrates potent PTH suppression, comparable to intravenous calcitriol, with a similar risk of hypercalcemia and hyperphosphatemia in the studied population. When compared to alfacalcidol at doses that maintain similar serum calcium levels, this compound shows superior PTH suppression.

Other newer vitamin D analogs, such as paricalcitol, have been developed with the aim of reducing calcemic effects. Clinical data suggests that paricalcitol may offer a wider therapeutic window, achieving significant PTH reduction with fewer episodes of hypercalcemia compared to calcitriol. Maxacalcitol has shown comparable efficacy to calcitriol in PTH suppression, with some studies indicating a higher incidence of hypercalcemia in the early treatment phase.

The choice of a vitamin D analog should be guided by a careful consideration of its PTH-lowering efficacy and its potential to induce hypercalcemia and hyperphosphatemia. This compound presents a potent therapeutic option, and its distinct metabolic profile warrants further investigation in diverse patient populations and in direct comparison with other newer analogs.

References

Differential Effects of Falecalcitriol and Calcitriol on Bone Turnover Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Falecalcitriol and Calcitriol on bone turnover markers, drawing upon available experimental data. This compound, a synthetic analog of Calcitriol (the active form of Vitamin D3), exhibits distinct properties in the regulation of bone metabolism. Both compounds exert their effects through the Vitamin D Receptor (VDR), but differences in their metabolic stability and potency lead to differential impacts on bone formation and resorption.[1][2]

Comparative Analysis of Bone Turnover Markers

A key clinical study comparing oral this compound and intravenous Calcitriol in hemodialysis patients with secondary hyperparathyroidism revealed significant differences in their effects on bone turnover markers. While both treatments effectively suppressed parathyroid hormone (PTH) levels, their impact on markers of bone formation and resorption diverged.

Key Findings:

  • Calcitriol was observed to significantly alter levels of intact osteocalcin (a marker of bone formation) and cross-linked N-telopeptide of type I collagen (NTX), a marker of bone resorption.[3]

  • This compound , in the same study, did not produce any significant changes in these bone metabolic markers.[3]

This suggests that while both are potent regulators of mineral metabolism, Calcitriol may have a more direct or pronounced effect on the cellular activities of osteoblasts and osteoclasts. The prolonged half-life of this compound, due to its resistance to metabolic degradation, may contribute to its potent PTH-suppressive effects without causing significant fluctuations in bone turnover.[4]

The following table summarizes the reported effects of this compound and Calcitriol on key bone turnover markers based on available clinical trial data.

Bone Turnover MarkerDrugPatient PopulationDosageDurationReported Effect
Bone Formation Markers
Osteocalcin (OC)This compoundHemodialysis patients with secondary hyperparathyroidismOral12 weeksNo significant change.
CalcitriolHemodialysis patients with secondary hyperparathyroidismIntravenous12 weeksSignificant change (direction not specified in abstract).
CalcitriolMen with primary osteoporosis0.25 µg twice daily2 years30% decrease.
CalcitriolPeople with Type 2 Diabetes and Stage 3 CKD0.25 µg once daily48 weeksSignificant fall.
Bone-Specific Alkaline Phosphatase (BSAP)CalcitriolIn vitro (mouse calvariae)10⁻⁸ mol/L48 hoursSignificant inhibition.
Procollagen Type I N-terminal Propeptide (P1NP)CalcitriolPeople with Type 2 Diabetes and Stage 3 CKD0.25 µg once daily48 weeksSignificant fall.
CalcitriolHIV-1 infected males0.5-1.0 µg daily16 weeksSignificant decline.
Bone Resorption Markers
N-telopeptide of type I collagen (NTX)This compoundHemodialysis patients with secondary hyperparathyroidismOral12 weeksNo significant change.
CalcitriolHemodialysis patients with secondary hyperparathyroidismIntravenous12 weeksSignificant change (direction not specified in abstract).
C-terminal telopeptide of type I collagen (CTX)CalcitriolPeople with Type 2 Diabetes and Stage 3 CKD0.25 µg once daily48 weeksSignificant fall.
CalcitriolHIV-1 infected males0.5-1.0 µg daily16 weeksSignificant decline.
Deoxypyridinoline (DPD)CalcitriolIn vivo (mice)0.1 µg/kg daily3 weeksDecrease in urine levels.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of findings. Below are generalized methodologies for the measurement of key bone turnover markers as typically employed in clinical trials.

Measurement of Osteocalcin (OC):

  • Principle: Immunoassay (e.g., immunoradiometric assay (IRMA) or enzyme-linked immunosorbent assay (ELISA)) to quantify the concentration of intact osteocalcin in serum or plasma.

  • Sample: Serum or plasma, collected in the morning after an overnight fast to minimize circadian variation.

  • Procedure (General ELISA):

    • Patient serum/plasma is added to microplate wells pre-coated with a capture antibody specific for human osteocalcin.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, and the resulting colorimetric change is measured using a microplate reader.

    • The concentration of osteocalcin is determined by comparison to a standard curve.

  • Assay Considerations: The stability of osteocalcin can be a concern; therefore, specific assays for the intact molecule or the more stable N-terminal midfragment are often used, particularly in patient populations with renal impairment.

Measurement of N-telopeptide of type I collagen (NTX):

  • Principle: Competitive inhibition ELISA to measure the concentration of NTX in urine or serum.

  • Sample: Second morning void urine is often preferred to minimize diurnal variability. Serum samples can also be used.

  • Procedure (General ELISA):

    • Urine/serum samples and NTX standards are added to microplate wells coated with NTX.

    • An anti-NTX antibody conjugated to an enzyme is added. During incubation, the antibody binds to either the NTX in the sample or the NTX coated on the plate.

    • After washing, a substrate is added, and the color development is inversely proportional to the amount of NTX in the sample.

    • Concentrations are calculated against a standard curve and often normalized to creatinine concentration in urine samples.

Signaling Pathways and Mechanisms of Action

Both this compound and Calcitriol are agonists of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of these ligands to the VDR leads to a cascade of molecular events that influence bone cell function.

dot

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Hemodialysis Patients) Baseline Baseline Measurements - Serum Bone Turnover Markers - Serum PTH, Ca, P Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_F Treatment Group 1: This compound (Oral) Randomization->Group_F Group_C Treatment Group 2: Calcitriol (IV) Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 weeks) Group_F->Treatment_Period Group_C->Treatment_Period Follow_Up Follow-up Measurements - Serum Bone Turnover Markers - Serum PTH, Ca, P Treatment_Period->Follow_Up Data_Analysis Comparative Data Analysis Follow_Up->Data_Analysis Logical_Relationship This compound This compound VDR_Activation Vitamin D Receptor (VDR) Activation This compound->VDR_Activation Differential_Metabolism Differential Metabolism (this compound is more stable) This compound->Differential_Metabolism Calcitriol Calcitriol Calcitriol->VDR_Activation Pulsatile_Action Pulsatile VDR Activation (Calcitriol) Calcitriol->Pulsatile_Action PTH_Suppression Suppression of Parathyroid Hormone (PTH) VDR_Activation->PTH_Suppression Bone_Turnover_Modulation Modulation of Bone Turnover VDR_Activation->Bone_Turnover_Modulation Stable_BTM Stable Bone Turnover Markers Bone_Turnover_Modulation->Stable_BTM Fluctuating_BTM Fluctuating Bone Turnover Markers Bone_Turnover_Modulation->Fluctuating_BTM Sustained_Action Sustained VDR Activation (this compound) Differential_Metabolism->Sustained_Action Sustained_Action->Stable_BTM Pulsatile_Action->Fluctuating_BTM

References

Navigating the Metabolic Landscape: A Comparative Analysis of Falecalcitriol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the development pipeline. This guide provides a comparative study on the metabolic stability of Falecalcitriol, a synthetic analog of the active form of vitamin D3, and its key analogs. By examining their metabolic pathways and presenting supporting experimental data, this document aims to offer a clear and objective comparison to inform future research and development.

This compound (1,25-dihydroxy-22-oxavitamin D3) is utilized in the treatment of conditions such as secondary hyperparathyroidism and osteoporosis.[1] Its therapeutic effects are mediated through its binding to the Vitamin D Receptor (VDR), which modulates the transcription of genes involved in calcium and phosphate homeostasis.[1][2] A key feature of this compound is its enhanced metabolic stability compared to the endogenous active vitamin D, calcitriol. This stability is attributed to its structural modifications, particularly the fluorination at the 26 and 27 positions and a unique hydroxylation pattern.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems, such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability. While direct head-to-head comparative studies under identical experimental conditions are limited, the following table summarizes available data for this compound and its analogs.

CompoundIn Vitro Half-life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Key Metabolic Enzymes
This compound Data not availableData not availableCYP24A1[3]
Paricalcitol Data not availableData not availableCYP3A4[4]
Doxercalciferol Data not available (as it is a prodrug)Data not availableHepatic enzymes (to form active 1,25-dihydroxyvitamin D2)
Eldecalcitol Data not available6.1CYP3A4, SC4MOL

Note: The lack of directly comparable in vitro metabolic stability data for all compounds under the same experimental conditions is a current limitation in the literature. The data for Eldecalcitol is provided as a reference point for a related vitamin D analog.

Understanding the Metabolic Pathways

The metabolism of vitamin D and its analogs is primarily mediated by cytochrome P450 enzymes, with CYP24A1 playing a crucial role in the catabolism of the active forms.

Vitamin D Metabolic Pathway

The following diagram illustrates the general metabolic pathway of Vitamin D, highlighting the key enzymes involved in its activation and catabolism.

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP27A1 (Liver) 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 25(OH)D3->1,25(OH)2D3 (Calcitriol) CYP27B1 (Kidney) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 CYP24A1 Inactive Metabolites Inactive Metabolites 1,25(OH)2D3 (Calcitriol)->Inactive Metabolites CYP24A1 24,25(OH)2D3->Inactive Metabolites

Caption: General metabolic pathway of Vitamin D3.

This compound exhibits resistance to the typical CYP24A1-mediated degradation pathway. Instead of hydroxylation at the C-24 position, which leads to inactivation, this compound is hydroxylated at the C-23 position. This 23-hydroxy metabolite retains significant biological activity, contributing to the prolonged action of this compound. The hexafluoro-substitution at the C-26 and C-27 positions further sterically hinders the action of metabolizing enzymes.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to determine the metabolic stability of compounds like this compound and its analogs.

In Vitro Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Experimental Workflow:

The workflow for the in vitro microsomal stability assay is depicted in the following diagram.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis Prepare Microsome Solution Prepare Microsome Solution Pre-warm Solutions Pre-warm Solutions Prepare Microsome Solution->Pre-warm Solutions Prepare Test Compound Solution Prepare Test Compound Solution Prepare Test Compound Solution->Pre-warm Solutions Prepare NADPH Regenerating System Prepare NADPH Regenerating System Initiate Reaction Initiate Reaction Prepare NADPH Regenerating System->Initiate Reaction Pre-warm Solutions->Initiate Reaction Add test compound to microsomes Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Add NADPH system Aliquots at Time Points Aliquots at Time Points Incubate at 37°C->Aliquots at Time Points Add Cold Acetonitrile Add Cold Acetonitrile Aliquots at Time Points->Add Cold Acetonitrile Centrifuge Centrifuge Add Cold Acetonitrile->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify parent compound Calculate t½ and CLint Calculate t½ and CLint Data Analysis->Calculate t½ and CLint

Caption: Experimental workflow for the in vitro microsomal stability assay.

3. Incubation Procedure:

  • Prepare a reaction mixture containing the test compound and human liver microsomes in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Terminate the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.

4. Sample Analysis and Data Interpretation:

  • Centrifuge the terminated reaction mixtures to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration used in the assay.

Conclusion

References

Navigating the Therapeutic Window of VDR Activators: A Comparative Guide to Falecalcitriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Vitamin D Receptor (VDR) is a cornerstone of therapy for conditions such as secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD). However, the therapeutic utility of VDR activators is often constrained by a narrow therapeutic window, primarily defined by the risk of hypercalcemia. This guide provides a comparative analysis of Falecalcitriol, a potent VDR activator, against other established agents like Calcitriol and Paricalcitol, with a focus on their therapeutic efficacy and safety profiles, supported by experimental data.

Comparative Efficacy and Safety of VDR Activators

The ideal VDR activator would exhibit potent suppression of parathyroid hormone (PTH) with a minimal impact on serum calcium and phosphorus levels, thereby widening the therapeutic window. The following tables summarize the available data on the comparative performance of this compound and other VDR activators.

VDR Activator VDR Binding Affinity Relative Potency in PTH Suppression Key Characteristics
This compound Higher than Calcitriol[1]HighLonger duration of action compared to Calcitriol.[1]
Calcitriol High[2]StandardActive form of vitamin D3.
Paricalcitol Selective VDR Activator[3][4]HighDesigned to have a lower impact on serum calcium and phosphorus.
Alfacalcidol Pro-drug, converted to CalcitriolLower than Calcitriol and this compoundRequires hepatic activation.

Table 1: Key Characteristics of VDR Activators. This table provides a qualitative comparison of the binding affinity and relative potency of various VDR activators.

VDR Activator Dosage Mean PTH Reduction (%) Incidence of Hypercalcemia (%) Study Population Reference
This compound (oral) Not specifiedSimilar to IV CalcitriolSimilar to IV CalcitriolHemodialysis patients with SHPT
Calcitriol (intravenous) Not specifiedSimilar to oral this compoundSimilar to oral this compoundHemodialysis patients with SHPT
This compound (oral) Dose-adjusted to maintain serum calciumSuperior to AlfacalcidolNot specifiedHemodialysis patients with SHPT
Alfacalcidol (oral) Dose-adjusted to maintain serum calciumLess effective than this compoundNot specifiedHemodialysis patients with SHPT
Paricalcitol (intravenous) Initial: 0.04 µg/kg>50% reduction achieved faster than CalcitriolSignificantly fewer sustained episodes than CalcitriolHemodialysis patients with SHPT
Calcitriol (intravenous) Initial: 0.01 µg/kg>50% reductionHigher incidence of sustained episodes than ParicalcitolHemodialysis patients with SHPT

Table 2: Comparative Clinical Efficacy and Safety in Secondary Hyperparathyroidism (SHPT). This table summarizes findings from clinical trials comparing the efficacy of different VDR activators in reducing PTH levels and their associated risk of hypercalcemia.

Experimental Protocols

To validate the therapeutic window of a novel VDR activator like this compound, rigorous preclinical and clinical evaluation is essential. Below are detailed methodologies for key experiments.

In Vitro VDR Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the VDR and initiate the transcription of a reporter gene.

Principle: A cell line is engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing Vitamin D Response Elements (VDREs). Activation of the VDR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HEK293T cells (or other suitable cell line)

  • VDR expression plasmid

  • VDRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Calcitriol, etc.)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium.

    • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Plate the transfected cells into a 96-well plate.

    • Treat the cells with varying concentrations of the test compounds (e.g., this compound, Calcitriol) and a vehicle control.

    • Incubate for a further 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid).

    • Plot the dose-response curves and calculate the EC50 values for each compound.

In Vivo Model of Hypercalcemia

This animal model is used to assess the calcemic potential of VDR activators.

Principle: Uremic rats are more susceptible to the hypercalcemic effects of VDR activators. By administering the compounds to these animals and monitoring serum calcium levels, their relative hypercalcemic potential can be determined.

Materials:

  • Male Sprague-Dawley rats

  • Surgical instruments for 5/6 nephrectomy

  • High-phosphorus diet

  • Test compounds (this compound, Calcitriol, etc.)

  • Blood collection supplies

  • Calcium assay kit

Procedure:

  • Induction of Uremia:

    • Perform a 5/6 nephrectomy on the rats to induce chronic kidney disease.

    • Allow the animals to recover for several weeks and stabilize.

  • Dietary Manipulation:

    • Feed the uremic rats a high-phosphorus diet to exacerbate secondary hyperparathyroidism.

  • Compound Administration:

    • Divide the rats into groups and administer different doses of the test compounds or vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 4 weeks).

  • Blood Sampling and Analysis:

    • Collect blood samples at baseline and at regular intervals throughout the study.

    • Measure serum calcium and PTH levels using appropriate assay kits.

  • Data Analysis:

    • Compare the changes in serum calcium and PTH levels between the different treatment groups.

    • Determine the dose of each compound that causes a significant increase in serum calcium.

Visualizing Key Pathways and Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

VDR_Signaling_Pathway cluster_cell Target Cell VDR_Activator VDR Activator (e.g., this compound) VDR Vitamin D Receptor (VDR) VDR_Activator->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., PTH Suppression) Gene_Transcription->Biological_Effects Leads to

Caption: VDR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Reporter_Assay VDR Reporter Gene Assay EC50 Determine EC50 for VDR Activation Reporter_Assay->EC50 Treatment Administer VDR Activators EC50->Treatment Inform Dosing Uremic_Rats 5/6 Nephrectomized Rats Uremic_Rats->Treatment Monitoring Monitor Serum Calcium & PTH Treatment->Monitoring Therapeutic_Window Assess Therapeutic Window Monitoring->Therapeutic_Window

Caption: Experimental Workflow.

Therapeutic_Window cluster_this compound This compound cluster_calcitriol Calcitriol Dose Dose of VDR Activator F_Efficacy PTH Suppression Dose->F_Efficacy Increasing C_Efficacy PTH Suppression Dose->C_Efficacy Increasing F_Toxicity Hypercalcemia F_Efficacy->F_Toxicity Wider Separation (Wider Therapeutic Window) C_Toxicity Hypercalcemia C_Efficacy->C_Toxicity Narrower Separation (Narrower Therapeutic Window)

Caption: Therapeutic Window Concept.

References

Unveiling the Transcriptional Landscapes: A Comparative Guide to Falecalcitriol and Other Selective VDR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in gene expression profiles induced by various Selective Vitamin D Receptor (VDR) Modulators is paramount for therapeutic innovation. This guide provides a comparative analysis of Falecalcitriol and other notable VDR modulators, drawing upon available experimental data to illuminate their distinct and overlapping effects on gene regulation.

This compound, a synthetic analog of calcitriol (the active form of Vitamin D3), is a potent activator of the Vitamin D Receptor, a nuclear receptor that governs the expression of a multitude of genes involved in calcium and phosphate metabolism, cellular proliferation and differentiation, and immune function. Like other VDR modulators, its therapeutic effects are rooted in its ability to selectively bind to the VDR and initiate a cascade of molecular events that alter the transcriptional landscape of target cells. However, subtle differences in the interaction with the VDR and subsequent recruitment of co-regulatory proteins can lead to distinct gene expression signatures among different modulators.

The Canonical VDR Signaling Pathway

The genomic actions of this compound and other VDR modulators are primarily mediated through the classical VDR signaling pathway. Upon entering the cell, the modulator binds to the VDR. This binding event triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The recruitment of coactivator or corepressor complexes to the VDR-RXR-VDRE complex ultimately leads to the activation or repression of gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_Modulator VDR Modulator (e.g., this compound) VDR VDR VDR_Modulator->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding RXR RXR RXR->VDR_RXR Coactivators Coactivators VDRE->Coactivators Recruitment Corepressors Corepressors VDRE->Corepressors Recruitment Gene Target Gene Coactivators->Gene Activation Corepressors->Gene Repression mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1: VDR Signaling Pathway

Comparative Gene Expression Data

Direct, large-scale comparative studies of the genome-wide expression profiles of this compound against other VDR modulators are limited in the public domain. However, data from individual studies on different modulators allow for an indirect comparison of their effects on key target genes. The following tables summarize findings from studies on this compound, Calcitriol, and Paricalcitol.

Table 1: Comparative Effects of VDR Modulators on Key Target Gene Expression

GeneModulatorCell/Tissue TypeEffect on ExpressionReference
PTH (Parathyroid Hormone) This compoundHemodialysis PatientsSuppression[1]
CalcitriolHemodialysis PatientsSuppression[1]
ParicalcitolPig Parathyroid CellsSuppression (mRNA)[2]
CYP24A1 (24-hydroxylase) CalcitriolNeonatal Rat CardiomyocytesInduction (EC50: 6.4 nM)[3]
ParicalcitolNeonatal Rat CardiomyocytesInduction (EC50: 4.5 nM)[3]
NPPB (Natriuretic Peptide B) CalcitriolNeonatal Rat CardiomyocytesSuppression (IC50: 1.9 nM)
ParicalcitolNeonatal Rat CardiomyocytesSuppression (IC50: 0.1 nM)
CaSR (Calcium-Sensing Receptor) ParicalcitolPig Parathyroid CellsInduction (mRNA)
Doxercalciferol (active form)Pig Parathyroid CellsNo significant effect (mRNA)
VDR (Vitamin D Receptor) ParicalcitolPig Parathyroid CellsNo significant effect (mRNA)
Doxercalciferol (active form)Pig Parathyroid CellsNo significant effect (mRNA)

Note: The data presented are from different experimental systems and should be interpreted with caution. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the modulator.

Experimental Protocols

The following provides a generalized experimental workflow for comparing the gene expression profiles of VDR modulators. Specific details may vary depending on the cell type, modulator, and analysis platform.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line (e.g., human colon cancer cells, osteoblasts, or parathyroid cells) that endogenously expresses the VDR.

  • Culture Conditions: Maintain cells in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat cells with equimolar concentrations of this compound and other VDR modulators (e.g., Calcitriol, Paricalcitol) or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

2. RNA Extraction and Quality Control:

  • RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Assessment: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

3. Gene Expression Analysis (RNA-Seq):

  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard RNA-Seq library preparation kit.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Quantify gene expression levels.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to each VDR modulator compared to the vehicle control and between different modulators.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture Treatment Treatment with VDR Modulators Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis Results Differentially Expressed Genes Data_Analysis->Results

Figure 2: Gene Expression Profiling Workflow

Discussion and Future Directions

The available data, while not providing a direct genome-wide comparison, suggests that selective VDR modulators can exhibit differential effects on the expression of key target genes. For instance, Paricalcitol appears to be a more potent inducer of CYP24A1 and suppressor of NPPB in cardiomyocytes compared to calcitriol. Furthermore, the differential regulation of the Calcium-Sensing Receptor by Paricalcitol and Doxercalciferol suggests that these modulators may fine-tune calcium homeostasis through distinct mechanisms.

The observed differences in gene expression profiles likely arise from a combination of factors, including:

  • VDR Binding Affinity and Kinetics: Subtle variations in how each modulator binds to the VDR can influence the stability and conformation of the receptor.

  • Co-regulator Recruitment: The specific conformation adopted by the VDR upon ligand binding can dictate the recruitment of different co-activator and co-repressor proteins, leading to cell- and gene-specific transcriptional outcomes.

  • Pharmacokinetics: Differences in the absorption, distribution, metabolism, and excretion of each modulator can influence their effective concentration at the target tissue.

To fully elucidate the comparative gene expression profiles of this compound and other selective VDR modulators, future research should focus on conducting head-to-head studies using high-throughput technologies like RNA-Seq and ChIP-Seq in various relevant cell types and preclinical models. Such studies will be instrumental in identifying unique gene signatures for each modulator, paving the way for the development of more targeted and effective therapies for a range of diseases.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Falecalcitriol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment

Falecalcitriol, like Calcitriol, should be treated as a highly potent and toxic compound. Based on the data for Calcitriol, the primary hazards include:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Target Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Due to these significant risks, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any direct contact with this compound. The following table summarizes the required PPE for various tasks.

Task ScenarioRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) Primary: - Disposable Nitrile Gloves (double-gloved)- Disposable Gown/Lab Coat (fully buttoned)- ANSI-approved Safety Goggles- Full-face ShieldSecondary: - Respiratory Protection: A NIOSH-approved N95 or higher respirator is required. For higher-risk procedures or where aerosolization is possible, a powered air-purifying respirator (PAPR) should be considered.- Disposable shoe covers
Handling Solutions Primary: - Disposable Nitrile Gloves- Disposable Gown/Lab Coat- ANSI-approved Safety GogglesSecondary: - Face shield if there is a splash hazard.
General Laboratory Work (in the vicinity of handling) Primary: - Lab Coat- Safety Glasses with side shields- Disposable Nitrile Gloves

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure risk.

1. Preparation and Engineering Controls:

  • All handling of solid this compound must be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure.
  • Ensure the work area is clean and free of clutter.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Have a designated waste container for this compound-contaminated materials readily accessible within the containment area.

2. Weighing and Solution Preparation:

  • Don all required PPE as outlined in the table above.
  • Perform weighing of the solid compound on a tared weigh paper or in a disposable container within the fume hood.
  • To prepare solutions, slowly add the solvent to the solid this compound to avoid aerosolization.
  • Cap the container securely before removing it from the fume hood.

3. Post-Handling Decontamination:

  • Wipe down the work surface of the fume hood and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
  • Carefully remove and dispose of all contaminated disposable PPE in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Quantitative Safety Data

The following table provides key quantitative safety data, using Calcitriol as a reference.

ParameterValueReference
Occupational Exposure Limit (OEL) - TWA 0.01 µg/m³
Oral LD50 (Rat) 620 µg/kg
Oral LD50 (Mouse) 1,350 µg/kg
Subcutaneous LD50 (Rat) 66 µg/kg
Subcutaneous LD50 (Mouse) 145 µg/kg

TWA: Time-Weighted Average over an 8-hour workday.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into direct contact with this compound, including gloves, weigh papers, pipette tips, and empty vials, must be considered hazardous waste.
  • Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of highly potent chemical waste.
  • Do not dispose of this compound down the drain or in the regular trash.
  • For unused or expired medicine, the best option is a drug take-back program. If not available, mix the compound with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and then dispose of it in the household trash. Before discarding the original container, be sure to scratch out all personal information.

Experimental Protocol: In Vitro Cell-Based Assay

This protocol outlines a general procedure for treating cells with this compound to assess its biological activity.

1. Cell Culture Preparation:

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

2. This compound Solution Preparation:

  • Following the "Operational Plan" for handling, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.

3. Cell Treatment:

  • Carefully remove the old media from the cell culture plates.
  • Add the media containing the different concentrations of this compound to the respective wells.
  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

4. Assay Endpoint Measurement:

  • After the incubation period, perform the desired assay to measure the biological response (e.g., gene expression analysis by qPCR, cell viability assay, or reporter gene assay).

5. Decontamination and Disposal:

  • Aspirate the media containing this compound and dispose of it as hazardous chemical waste.
  • Decontaminate all plasticware that came into contact with this compound before disposing of it according to institutional guidelines.

Visualization of this compound's Mechanism of Action

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes. This signaling pathway is crucial for calcium and phosphate homeostasis.

Falecalcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound VDR_RXR_inactive Inactive VDR-RXR Complex This compound->VDR_RXR_inactive Enters cell and binds to complex VDR_RXR_active Active VDR-RXR-Falecalcitriol Complex VDR_RXR_inactive->VDR_RXR_active Conformational change and nuclear translocation VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_active->VDRE Binds to VDRE Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Ca_Absorption Increased Intestinal Calcium Absorption mRNA->Ca_Absorption PTH_Suppression Suppression of Parathyroid Hormone (PTH) mRNA->PTH_Suppression Bone_Metabolism Modulation of Bone Metabolism mRNA->Bone_Metabolism

Caption: this compound signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Falecalcitriol
Reactant of Route 2
Falecalcitriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.